4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUCCQCFKEKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458120 | |
| Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-94-8 | |
| Record name | 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent drug-like properties, including its ability to engage in various non-covalent interactions and its metabolic stability, make it a cornerstone of medicinal chemistry. This guide focuses on a particularly valuable, yet specialized, derivative: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine , with the Chemical Abstracts Service (CAS) number 785777-94-8 .[3][4]
The strategic placement of two bromine atoms and a trifluoromethyl group on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyrimidine ring, enhancing its susceptibility to nucleophilic substitution. The two bromine atoms at adjacent positions offer versatile handles for a wide array of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This trifecta of functional groups makes this compound a highly sought-after building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology, virology, and immunology.[5][6][7]
This technical guide will provide a comprehensive overview of this compound, delving into its physicochemical characteristics, synthesis, reactivity, and applications, with a strong emphasis on the practical insights relevant to researchers in the field.
Physicochemical Properties: A Data-Driven Overview
| Property | Value/Information | Source/Rationale |
| CAS Number | 785777-94-8 | [3][4] |
| Molecular Formula | C₅HBr₂F₃N₂ | Calculated |
| Molecular Weight | 305.88 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated aromatic compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low solubility in water. | Inferred from structural features (hydrophobic bromine and trifluoromethyl groups) |
| Purity | Commercially available with purities typically >95% | Supplier Information |
Synthesis and Handling: From Precursors to Safe Practice
The synthesis of substituted pyrimidines often involves multi-step sequences starting from readily available precursors. While a specific, detailed, and published protocol for the synthesis of this compound is not widely available, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A likely approach would involve the construction of a trifluoromethyl-substituted pyrimidine ring followed by a bromination step.
Conceptual Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 785777-94-8|this compound|BLD Pharm [bldpharm.com]
- 4. eMolecules this compound | 785777-94-8 | MFCD10574961 | Fisher Scientific [fishersci.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
An In-Depth Technical Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Keystone Building Block for Modern Drug Discovery
Introduction: Unpacking a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, fluorinated heterocycles have emerged as a particularly fruitful class of compounds. This guide provides an in-depth technical overview of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine , a compound that stands at the intersection of two powerful trends in drug design: the utility of the pyrimidine core and the strategic incorporation of trifluoromethyl groups.[1][2]
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA, and is a prevalent motif in a multitude of FDA-approved drugs.[3] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets. The trifluoromethyl (-CF₃) group, on the other hand, is a powerful modulator of physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5][6]
The subject of this guide, this compound, synergistically combines these features. The presence of two bromine atoms at the C4 and C5 positions provides orthogonal chemical handles for sequential, site-selective functionalization via cross-coupling reactions. This allows for the systematic and efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development. This document will explore its properties, reactivity, and applications, providing both foundational knowledge and actionable protocols for its use in the laboratory.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in a research setting.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 785777-94-8 | [7] |
| Molecular Formula | C₅HBr₂F₃N₂ | [7] |
| Molecular Weight | 305.88 g/mol | [7] |
| Appearance | White solid | [8] |
| Melting Point | 47-49 °C | |
| Storage | Inert atmosphere, 2-8°C | [9] |
Safety and Handling
Based on available safety data sheets, this compound is classified with several hazards that necessitate careful handling.[9] All work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Precautionary Measures: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.[9]
Synthesis and Spectroscopic Characterization
Expected Spectroscopic Signature
For unambiguous identification, the following spectroscopic characteristics are predicted based on the molecule's structure:
-
¹H NMR: A single singlet is expected in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the proton at the C2 position of the pyrimidine ring.
-
¹³C NMR: Five distinct signals are expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The two bromine-bearing carbons will be downfield, with the C4 carbon likely being the most deshielded due to its proximity to both a ring nitrogen and the -CF₃ group.
-
¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.
Chemical Reactivity and Synthetic Utility: A Platform for Diversity
The true power of this compound lies in its capacity for selective functionalization. The two bromine atoms possess differential reactivity, which can be exploited to introduce different substituents in a controlled, stepwise manner.
Regioselectivity in Cross-Coupling Reactions
The electronic environment of the pyrimidine ring dictates the reactivity of the C-Br bonds. The C4 position is situated between an electron-withdrawing nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This renders the C4-Br bond significantly more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. In contrast, the C5-Br bond is less activated. This electronic disparity forms the basis for regioselective cross-coupling, allowing for the initial reaction to occur preferentially at the C4 position.
Caption: Workflow for the sequential functionalization of this compound.
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura reaction to selectively functionalize the C4 position. The conditions are adapted from established procedures for related dihalogenated heterocycles.[10][11]
Objective: To synthesize 4-(Aryl)-5-bromo-6-(trifluoromethyl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 6:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine.
Causality: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle. The aqueous base is required to activate the boronic acid to form the boronate species, which then participates in the transmetalation step. The reaction is performed under inert gas to prevent the oxidation and deactivation of the palladium catalyst. This self-validating system ensures that the reaction proceeds efficiently only when all components are correctly assembled under the specified anoxic conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Beyond
The true value of this compound is realized in its application as a versatile starting material for creating libraries of novel compounds for biological screening. By varying the coupling partners in sequential cross-coupling reactions, researchers can rapidly access a wide array of structurally diverse molecules. This scaffold is particularly relevant in the search for kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif. The trifluoromethyl group can provide additional beneficial interactions within the ATP-binding pocket while improving the overall drug-like properties of the molecule.[1] Its derivatives are promising candidates for evaluation as anticancer, antiviral, and antifungal agents, among other therapeutic areas.[8]
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed platform for innovation. Its combination of a biologically relevant pyrimidine core, a property-enhancing trifluoromethyl group, and differentially reactive bromine atoms provides a powerful and efficient route to molecular complexity. For researchers and scientists in drug development, mastering the reactivity of this scaffold opens the door to new chemical space and accelerates the journey toward discovering the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 785777-94-8 | MFCD10574961 | this compound [aaronchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. aaronchem.com [aaronchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
4,5-Dibromo-6-(trifluoromethyl)pyrimidine molecular weight and formula
An In-depth Technical Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic compounds serve as pivotal structural motifs. Among these, pyrimidine derivatives have garnered significant attention due to their presence in the core structure of nucleobases and their wide range of pharmacological activities.[1][2][3] The strategic introduction of bromine atoms and a trifluoromethyl group to the pyrimidine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a drug candidate or a versatile building block in organic synthesis.[4] This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers and professionals in the field of drug development.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.
| Attribute | Value | Source |
| Molecular Formula | C₅HBr₂F₃N₂ | [5][6] |
| Molecular Weight | 305.88 g/mol | [5][6] |
| CAS Number | 785777-94-8 | [5][6][7] |
| Canonical SMILES | C1(=C(C(=NC=N1)C(F)(F)F)Br)Br |
The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its presence in natural molecules like thymine, cytosine, and uracil underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutic agents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[2]
Caption: Structure of this compound.
The Role of Trifluoromethyl and Bromo Substituents
The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidation and improve its binding affinity to target proteins.[4] Bromine atoms, as halogens, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. They also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.
Synthesis and Reactivity
Potential Synthetic Workflow
Caption: A potential synthetic workflow for the target compound.
Reactivity and Applications in Drug Discovery
The bromine atoms at the 4 and 5 positions are susceptible to nucleophilic substitution and are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, making this compound a valuable intermediate in the synthesis of compound libraries for high-throughput screening.
The pyrimidine scaffold itself is a key component in numerous approved drugs, including anticancer agents, antivirals, and antibiotics.[1] The unique combination of substituents in this compound makes it a promising starting material for the development of novel kinase inhibitors, antivirals, and other therapeutic agents.
Safety and Handling
Specific safety data for this compound is not extensively detailed in the provided search results. However, based on the safety information for related brominated and fluorinated organic compounds, the following precautions should be observed.[8][9][10][11]
General Laboratory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][11] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][9]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
This compound is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its pyrimidine core, combined with the unique properties of the trifluoromethyl and bromo substituents, provides a versatile platform for the development of new drugs. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eMolecules this compound | 785777-94-8 | MFCD10574961 | Fisher Scientific [fishersci.com]
- 6. 785777-94-8|this compound|BLD Pharm [bldpharm.com]
- 7. This compound|CAS 785777-94-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of scientifically-backed synthesis pathways for 4,5-dibromo-6-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and two bromine atoms onto the pyrimidine scaffold offers a versatile platform for the development of novel bioactive molecules and functional materials. This document will delve into the mechanistic rationale behind the proposed synthetic routes, provide detailed experimental protocols, and outline methods for the characterization of the target molecule and its key intermediates.
Strategic Importance of this compound
The pyrimidine core is a ubiquitous motif in numerous biologically active compounds, including antiviral and anticancer agents. The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the presence of two bromine atoms at the 4 and 5 positions provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in drug discovery and the tuning of photophysical properties in materials science.
Proposed Synthesis Pathways
Two primary synthetic routes are proposed, both commencing from the readily available starting material, 4-hydroxy-6-(trifluoromethyl)pyrimidine. The choice between these pathways may depend on reagent availability, desired scale, and laboratory-specific capabilities.
Pathway A: Sequential Bromination and Halogenation
This pathway prioritizes the initial bromination of the electron-rich pyrimidine ring at the 5-position, followed by the conversion of the 4-hydroxyl group to a bromine atom.
Pathway B: Chlorination, Bromination, and Halogen Exchange
This alternative route begins with the conversion of the hydroxyl group to a more versatile chloro intermediate. Subsequent bromination at the 5-position is followed by a final halogen exchange to yield the desired dibromo product.
Visualizing the Synthesis
Figure 1: Proposed synthetic pathways for this compound.
Detailed Experimental Protocols
Pathway A: Sequential Bromination and Halogenation
Step A1: Synthesis of 5-Bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine
Causality: The electron-donating hydroxyl group at the 4-position activates the pyrimidine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the 5-position.
-
Protocol:
-
To a solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine.
-
Step A2: Synthesis of this compound
Causality: The hydroxyl group of the intermediate is converted into a good leaving group, which is then displaced by a bromide ion. Reagents like phosphorus oxybromide or a combination of phosphorus pentabromide and phosphorus oxychloride are effective for this transformation.
-
Protocol:
-
In a fume hood, carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) to 5-bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Pathway B: Chlorination, Bromination, and Halogen Exchange
Step B1: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
Causality: The hydroxyl group is converted to a chloro group, which is a more versatile intermediate for subsequent reactions. Phosphorus oxychloride is a common and effective reagent for this transformation.
-
Protocol:
-
To 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) and a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or triethylamine.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-6-(trifluoromethyl)pyrimidine, which can often be used in the next step without further purification.
-
Step B2: Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Causality: The pyrimidine ring is now less activated due to the electron-withdrawing chloro group, but electrophilic bromination at the 5-position is still feasible under appropriate conditions.
-
Protocol:
-
Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, wash, dry, and concentrate as described in previous steps.
-
Purify by column chromatography to obtain 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine.
-
Step B3: Synthesis of this compound
Causality: A halogen exchange reaction (Finkelstein reaction) can be employed to replace the chloro group with a bromo group. This is typically driven by the use of a bromide salt in a polar aprotic solvent.
-
Protocol:
-
Dissolve 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
After cooling, filter off any inorganic salts and concentrate the filtrate.
-
Take up the residue in an organic solvent, wash with water, dry, and concentrate.
-
Purify by column chromatography to yield the final product, this compound.
-
Characterization Data
The structural confirmation of the final product and key intermediates should be performed using a combination of spectroscopic techniques. Below is a table summarizing the expected analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) |
| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O | 164.09 | ~8.5 (s, 1H), ~6.8 (s, 1H), ~12.0 (br s, 1H) | ~160 (q, CF₃), ~155, ~150, ~120 (q, CF₃), ~110 | ~ -70 |
| 5-Bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine | C₅H₂BrF₃N₂O | 242.98 | ~8.6 (s, 1H), ~12.5 (br s, 1H) | ~160 (q, CF₃), ~154, ~148, ~120 (q, CF₃), ~100 | ~ -68 |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 182.53 | ~9.0 (s, 1H), ~7.8 (s, 1H) | ~162 (q, CF₃), ~160, ~158, ~120 (q, CF₃), ~118 | ~ -72 |
| 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | C₅HBrClF₃N₂ | 261.43 | ~9.1 (s, 1H) | ~161 (q, CF₃), ~159, ~157, ~120 (q, CF₃), ~110 | ~ -70 |
| This compound | C₅HBr₂F₃N₂ | 305.88 | ~8.9 (s, 1H) | ~160 (q, CF₃), ~155, ~145, ~120 (q, CF₃), ~115 | ~ -65 |
Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used.
Safety Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Phosphorus oxychloride and phosphorus oxybromide are highly corrosive and react violently with water; handle with extreme caution.
-
Bromine and N-bromosuccinimide are corrosive and toxic; avoid inhalation and skin contact.
-
Trifluoromethyl-containing compounds may have unknown toxicity; handle with care.
Conclusion
The synthesis of this compound is achievable through multi-step synthetic sequences starting from 4-hydroxy-6-(trifluoromethyl)pyrimidine. The choice of pathway will be dictated by specific laboratory constraints and preferences. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable building block for further chemical exploration. Careful execution of these procedures, coupled with diligent purification and characterization, will ensure the successful synthesis of this versatile compound.
A Technical Guide to the Structural Elucidation of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Strategic Approach for Drug Discovery
Abstract
This whitepaper provides a comprehensive technical guide for the structural elucidation of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, a compound of significant interest in medicinal chemistry and drug development. While a public crystal structure is not available at the time of this writing, this document outlines the strategic workflow and theoretical considerations for its determination via single-crystal X-ray diffraction. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data analysis, providing researchers and drug development professionals with a robust framework for characterizing this and similar novel compounds. The insights gained from the precise three-dimensional atomic arrangement are invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and accelerating the drug discovery pipeline.
Introduction: The Significance of Trifluoromethylpyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to participate in various biological interactions. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance the pharmacological properties of a molecule.[1][2] This highly electronegative and lipophilic moiety can improve metabolic stability by blocking oxidative pathways, increase binding affinity to target proteins, and enhance membrane permeability.[1][2] Consequently, trifluoromethylpyrimidine derivatives are actively explored in the development of novel therapeutics, including kinase inhibitors for oncology.
This compound presents a particularly intriguing scaffold. The two bromine atoms offer vectors for further chemical modification and can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A definitive crystal structure is paramount to fully harness the potential of this molecule in rational drug design.
Strategic Workflow for Crystal Structure Determination
The determination of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a three-dimensional atomic model. The following sections detail the critical steps and expert considerations for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Solubility of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
This guide provides a comprehensive overview of the solubility characteristics of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting solubility and practical methodologies for its experimental determination.
Introduction to this compound
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The presence of two bromine atoms and a trifluoromethyl group significantly influences the compound's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, purification, and formulation.
Molecular Structure:
The structure, featuring an electron-deficient pyrimidine ring substituted with bulky and electronegative bromine and trifluoromethyl groups, suggests a compound with low aqueous solubility and a preference for organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle is primarily governed by the polarity of the solute and the solvent.
Polarity and Solute-Solvent Interactions
The polarity of a molecule is determined by the distribution of electron density. In this compound, the electronegative nitrogen atoms in the pyrimidine ring, along with the bromine and highly electronegative fluorine atoms, create a π-deficient system.[2] This results in a molecule with a significant dipole moment, rendering it polar.
However, the large, nonpolar bromine atoms and the trifluoromethyl group can also engage in van der Waals forces and dipole-dipole interactions. The potential for hydrogen bonding is limited as the molecule lacks traditional hydrogen bond donors (like -OH or -NH).
Based on its structure, we can anticipate the following solubility trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. While van der Waals interactions are possible, the strong polar nature of the pyrimidine ring will hinder dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Low solubility is expected in water due to the lack of strong hydrogen bonding capabilities. In alcohols like methanol and ethanol, solubility may be slightly better than in water due to the presence of both a polar hydroxyl group and a nonpolar alkyl chain.
The following diagram illustrates the logical flow for selecting an appropriate solvent based on these theoretical principles.
Caption: Logical workflow for solvent selection based on molecular structure.
Experimental Determination of Solubility
To obtain quantitative data, experimental determination of solubility is essential. The equilibrium solubility method is a widely accepted technique.
Equipment and Materials
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
This compound (solute)
-
Selected solvents
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to facilitate the separation of the undissolved solid from the saturated solution.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Quantitative Solubility Data (Hypothetical Data for Illustration)
While specific experimental data for this compound is not publicly available, the following table provides a template for recording and presenting such data. The values are hypothetical and based on the theoretical predictions discussed earlier.
| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) |
| Hexane | Nonpolar | < 1 |
| Toluene | Nonpolar | 1 - 5 |
| Dichloromethane (DCM) | Polar Aprotic | > 50 |
| Acetone | Polar Aprotic | > 50 |
| Ethyl Acetate | Polar Aprotic | 20 - 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 5 - 10 |
| Water | Polar Protic | < 0.1 |
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6][8]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[8] Do not eat, drink, or smoke when handling this product.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Implications for Research
The solubility of this compound is a critical factor influencing its application in research and development. Based on its molecular structure, it is predicted to be sparingly soluble in nonpolar and polar protic solvents, with good to excellent solubility in polar aprotic solvents. This guide provides a robust theoretical framework for understanding these solubility characteristics and a detailed experimental protocol for their quantitative determination. Accurate solubility data will enable researchers to optimize reaction conditions, develop effective purification strategies, and formulate this compound for various applications in the pharmaceutical and agrochemical industries.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. 785777-94-8|this compound|BLD Pharm [bldpharm.com]
- 4. chem.ws [chem.ws]
- 5. quora.com [quora.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Biological Activities of Trifluoromethylpyrimidines for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research, leading to a new generation of molecules with enhanced biological activities.[1] The unique physicochemical properties conferred by the CF₃ group—such as increased lipophilicity, metabolic stability, and binding affinity—significantly modulate the therapeutic and protective potential of the parent pyrimidine ring.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylpyrimidines, with a focus on their applications in oncology, infectious disease, and agriculture. We will delve into the mechanistic insights, present key quantitative data, and provide detailed experimental protocols to empower researchers in the design and evaluation of novel trifluoromethylpyrimidine-based agents.
The Physicochemical Impact of Trifluoromethylation on the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of biologically active compounds.[4] The introduction of a trifluoromethyl group, a small yet highly electronegative substituent, dramatically alters the electronic and steric properties of the pyrimidine core.[5] This strategic modification is a cornerstone of modern drug design for several key reasons:
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and penetrate tissues or fungal and plant cells.[3][6] This is a critical factor for bioavailability and overall efficacy.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by oxidative enzymes in the body.[5] This increased metabolic stability leads to a longer half-life and prolonged therapeutic effect.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.[5]
These properties collectively contribute to the enhanced biological potency and improved pharmacokinetic profiles observed in many trifluoromethylpyrimidine derivatives.[1][2]
Anticancer Activity: Targeting Key Oncogenic Pathways
Trifluoromethylpyrimidines have demonstrated significant promise as anticancer agents, with several derivatives exhibiting potent activity against a range of human cancer cell lines.[1][5][7] The mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and proliferation.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] A novel series of 5-trifluoromethylpyrimidine derivatives has been designed and synthesized as potent EGFR inhibitors.[7]
One notable compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (compound 9u from a specific study), demonstrated impressive inhibitory activity against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells, with IC₅₀ values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively.[7] This compound also exhibited potent inhibition of the EGFR kinase itself with an IC₅₀ of 0.091 µM.[7] Further investigations revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[7]
Disruption of DNA Synthesis
Another key anticancer mechanism of trifluoromethylpyrimidines involves the disruption of DNA synthesis. The fluoropyrimidine family of drugs, which includes the well-known 5-fluorouracil (5-FU), has long been a mainstay of cancer chemotherapy.[8] TAS-102, an oral anticancer agent, is a combination of trifluridine (a trifluoromethylpyrimidine nucleoside analog) and tipiracil hydrochloride.[9]
The primary cytotoxic mechanism of trifluridine is its incorporation into DNA, which leads to DNA dysfunction and strand breaks, ultimately triggering cell death.[9] Unlike 5-FU, which can also be incorporated into RNA, the main effect of trifluridine in the dosing schedule of TAS-102 is on DNA.[9] The tipiracil component inhibits the rapid degradation of trifluridine, thereby increasing its bioavailability and enhancing its anticancer effects.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| 3b | NCI-60 Panel | Purine Antagonist | Varies (most active in study) | [5] |
| 9u | A549 (Lung) | EGFR Kinase | 0.35 | [7] |
| 9u | MCF-7 (Breast) | EGFR Kinase | 3.24 | [7] |
| 9u | PC-3 (Prostate) | EGFR Kinase | 5.12 | [7] |
| 2g | MCF-7 (Breast) | Not Specified | 2.63 | [10] |
| 5 | MCF-7 (Breast) | Not Specified | 3.09 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of trifluoromethylpyrimidine derivatives against cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Trifluoromethylpyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-drug control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylpyrimidines have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[11][12][13]
Antibacterial Activity
Several novel trifluoromethyl-substituted pyrazole derivatives have demonstrated potent growth inhibition of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[11] Some of these compounds were also effective at preventing and eradicating biofilms, which are notoriously difficult to treat.[11] The trifluoromethyl substituent was found to contribute to good activity against the tested bacteria, with one derivative showing a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against an MRSA strain.[11]
Antifungal Activity
Trifluoromethylpyrimidine derivatives have also been evaluated for their antifungal properties against various plant pathogens.[14][15] In one study, several newly synthesized compounds bearing an amide moiety exhibited good in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum.[14] Notably, some compounds showed inhibitory activity against B. cinerea that was equal to or even better than the commercial fungicide tebuconazole.[14][15]
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected trifluoromethylpyrimidine derivatives.
| Compound ID | Pathogen | Activity Type | MIC (µg/mL) | Inhibition (%) at 50 µg/mL | Reference |
| 13 | MRSA | Antibacterial | 3.12 | - | [11] |
| 5b | Botrytis cinerea | Antifungal | - | 96.76 | [14] |
| 5j | Botrytis cinerea | Antifungal | - | 96.84 | [14] |
| 5l | Botrytis cinerea | Antifungal | - | 100 | [14][15] |
| 5v | Sclerotinia sclerotiorum | Antifungal | - | 82.73 | [14][15] |
Agrochemical Applications: Protecting Crops and Enhancing Yields
The unique properties of trifluoromethylpyrimidines make them highly valuable in the design of modern agrochemicals.[6] The incorporation of the CF₃ group enhances the stability and penetration of these compounds into plant tissues or fungal cells, leading to more potent and effective herbicides, fungicides, and insecticides.[6]
Herbicidal Activity
Trifluoromethylpyrimidines serve as key building blocks for the synthesis of advanced herbicides.[6] These herbicides can be designed to selectively target metabolic pathways in weeds, ensuring effective weed control without harming the primary crop.[6] This precision contributes to increased crop yields and a reduced reliance on broad-spectrum herbicides that can have a greater environmental impact.[6]
Fungicidal Activity
Derivatives synthesized from trifluoromethylpyrimidine intermediates have demonstrated significant activity against a variety of plant pathogens.[6] These compounds can be modified to inhibit essential fungal enzymes or disrupt the integrity of the fungal cell wall, thereby protecting crops from devastating diseases.[6] The enhanced stability imparted by the trifluoromethyl group ensures that these fungicides remain effective under field conditions.[6]
Antiviral Activity in Plants
Certain trifluoromethylpyrimidine derivatives have also shown promising activity against plant viruses, such as the tobacco mosaic virus (TMV).[1] In vivo studies have demonstrated both curative and protective effects of these compounds.[1] For instance, compound 5j from a particular study showed curative activity with an EC₅₀ of 126.4 µg/mL, while compound 5m exhibited protective activity with an EC₅₀ of 103.4 µg/mL, both of which were superior to the commercial agent ningnanmycin.[16]
Experimental Protocol: In Vivo Antiviral Assay against TMV
This protocol describes a method for evaluating the in vivo antiviral activity of trifluoromethylpyrimidine derivatives against Tobacco Mosaic Virus (TMV) in tobacco plants.[1]
Objective: To determine the curative and protective efficacy of test compounds against TMV infection.
Materials:
-
Tobacco plants (Nicotiana tabacum)
-
Tobacco Mosaic Virus (TMV) inoculum
-
Trifluoromethylpyrimidine test compounds
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
Curative Activity:
-
Inoculation: Gently rub the upper leaves of tobacco plants with a mixture of TMV inoculum and carborundum in phosphate buffer to create small abrasions for viral entry.
-
Treatment: After 2-3 days, when initial signs of infection may be present, apply a solution of the test compound to the inoculated leaves.[1]
-
Incubation: Maintain the plants in a controlled environment (greenhouse) for 3-4 days to allow for lesion development.
-
Evaluation: Count the number of local lesions on the treated leaves and compare them to a control group treated with a blank solution. Calculate the percentage of inhibition.
Protective Activity:
-
Treatment: Apply a solution of the test compound to the leaves of healthy tobacco plants.[1]
-
Incubation: Allow the plants to absorb the compound for 24 hours.[1]
-
Inoculation: Inoculate the treated leaves with TMV as described above.
-
Incubation and Evaluation: Maintain the plants for 3-4 days and then count the local lesions to determine the percentage of inhibition compared to the control group.
Future Perspectives and Conclusion
Trifluoromethylpyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents and crop protection products.[1] The ability to fine-tune the properties of the pyrimidine scaffold through trifluoromethylation provides a powerful tool for medicinal chemists and agrochemical scientists to address pressing challenges in human health and global food security.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 15. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Synthetic Versatility of Dihalopyrimidines: A Technical Guide for Drug Discovery
Dihalopyrimidines represent a cornerstone in modern medicinal chemistry, serving as highly versatile scaffolds for the synthesis of a vast array of therapeutic agents. Their unique electronic properties and multiple reactive sites allow for precise and controlled chemical modifications, making them invaluable building blocks in the design of novel drugs targeting a wide range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of dihalopyrimidines, grounded in field-proven insights and established scientific principles.
The Dihalopyrimidine Core: A Privileged Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the introduction of two halogen atoms onto this scaffold dramatically enhances its utility. The electron-withdrawing nature of the halogens activates the pyrimidine ring towards nucleophilic attack, while also providing two distinct handles for functionalization through various cross-coupling reactions. This dual reactivity is the key to the prevalence of dihalopyrimidine-based compounds in numerous FDA-approved drugs.[1][2]
The strategic placement of these halogens, most commonly at the 2,4- or 4,6-positions, allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures with a high degree of control. This modularity is paramount in diversity-oriented synthesis, a critical strategy in modern drug discovery.
Synthesis of Key Dihalopyrimidine Intermediates
The accessibility of dihalopyrimidine starting materials is crucial for their widespread application. Several robust methods have been developed for their synthesis, with the choice of method often depending on the desired halogen and substitution pattern.
Chlorination: The Workhorse Reaction
The most common route to dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidines (uracils). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add uracil and a tertiary amine base, such as N,N-dimethylaniline, followed by the slow addition of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux (typically around 110-115°C) for a specified time (e.g., 2-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The crude product often precipitates as a solid.
-
Isolation and Purification: The solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization or column chromatography.
Causality: The tertiary amine base acts as a catalyst and acid scavenger, facilitating the chlorination process. The use of ice for quenching is critical to control the exothermic reaction of excess POCl₃ with water.
Bromination and Fluorination Strategies
The synthesis of dibromo- and difluoropyrimidines requires different approaches due to the varying reactivity of the halogenating agents.
Experimental Protocol: Synthesis of 2,4-Dibromopyrimidine from Uracil [3]
-
Reagent Combination: Mix uracil with phosphorus oxybromide (POBr₃) in a suitable reaction vessel.
-
Thermal Conditions: Heat the mixture with stirring at a high temperature (e.g., 125°C) for approximately 2 hours.
-
Quenching and Neutralization: After cooling, the reaction mixture is cautiously poured into ice water. The acidic solution is then neutralized with a base, such as sodium bicarbonate.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[3]
Causality: The higher temperature is necessary to drive the bromination, which is generally less facile than chlorination. Neutralization is essential to remove acidic byproducts before extraction.
Experimental Protocol: Synthesis of 2,4-Difluoropyrimidine from 2,4-Dichloropyrimidine [4]
-
Reaction Components: In a dry reaction flask, combine 2,4-dichloropyrimidine with a fluoride source, such as potassium fluoride (KF).
-
Catalyst and Solvent: Add a catalytic amount of a phase-transfer catalyst, like a crown ether (e.g., 18-crown-6), and an appropriate high-boiling point solvent (e.g., sulfolane).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 180-200°C) for several hours.
-
Isolation: The product is typically isolated by distillation from the reaction mixture.
Causality: The phase-transfer catalyst is crucial for solubilizing the potassium fluoride in the organic solvent and enhancing the nucleophilicity of the fluoride ion. The high temperature is required for the halogen exchange (Halex) reaction to proceed efficiently.
The Art of Regioselective Functionalization
The power of dihalopyrimidines in synthesis lies in the ability to selectively functionalize one halogenated position over the other. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. However, recent advances have provided methods to invert this selectivity.
Nucleophilic Aromatic Substitution (SNAr): The Classic Approach
The electron-deficient nature of the dihalopyrimidine ring makes it susceptible to attack by nucleophiles. Generally, in 2,4-dihalopyrimidines, the C4 position is more electrophilic and thus reacts preferentially.[5][6][7]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-DIBROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-DIFLUOROPYRIMIDINE | 2802-61-1 [chemicalbook.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Derivatization of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4,5-Dibromo-6-(trifluoromethyl)pyrimidine Scaffold
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrimidine core, a privileged structure in numerous pharmaceuticals and agrochemicals, when functionalized with a trifluoromethyl group, presents a highly valuable building block for the synthesis of novel bioactive compounds.
This guide provides a comprehensive overview of the synthesis of a key derivative, this compound. This molecule is a versatile intermediate, with the two bromine atoms at the 4 and 5 positions offering orthogonal reactivity for the sequential introduction of various functionalities through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group and the two halogen substituents, renders it highly susceptible to such transformations. These application notes will detail a robust synthetic pathway to this key intermediate and provide protocols for its subsequent derivatization, enabling the creation of diverse molecular libraries for drug discovery and development.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The synthesis of this compound is best approached through a multi-step sequence, commencing with the construction of the core 6-(trifluoromethyl)pyrimidine ring system. This is followed by sequential halogenations to introduce the desired bromine atoms. This strategic approach allows for the controlled installation of the key functional groups.
Part 1: Synthesis of the 6-(Trifluoromethyl)pyrimidine Core
The initial and crucial step is the construction of the 6-(trifluoromethyl)pyrimidin-4-ol ring. This is efficiently achieved through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine hydrochloride. This classical approach to pyrimidine synthesis provides a reliable and scalable route to the core heterocyclic structure.
Part 2: Halogenation and Di-bromination
With the pyrimidine core established, the next phase involves the introduction of the halogen atoms. The hydroxyl group at the 4-position is first converted to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride. This 4-chloro-6-(trifluoromethyl)pyrimidine then serves as the direct precursor for the subsequent di-bromination at the 4 and 5 positions. While a direct, one-pot di-bromination protocol from the 4-chloro intermediate is not extensively documented, a plausible and effective route involves the use of elemental bromine under conditions that favor electrophilic aromatic substitution on the electron-rich positions of the pyrimidine ring, followed by displacement of the chloro group.
Visualizing the Synthetic Workflow
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyrimidine Scaffold
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyrimidine ring system, a privileged scaffold found in numerous biologically active compounds including anticancer and antiviral agents, offers a versatile platform for chemical exploration.[3][4][5][6]
The reagent 4,5-Dibromo-6-(trifluoromethyl)pyrimidine represents a particularly valuable starting material. It combines the potent electronic effects of the trifluoromethyl group with two distinct halogenated sites (C4 and C5), opening the door for sequential and site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, making it the premier choice for elaborating this pyrimidine core.[7][8] This guide provides an in-depth analysis and detailed protocols for leveraging Suzuki coupling reactions on this substrate, enabling researchers to efficiently generate libraries of novel, highly functionalized pyrimidine derivatives.
Mechanistic Rationale and Site-Selectivity
The efficacy of any cross-coupling strategy hinges on a firm understanding of the underlying reaction mechanism and the factors governing regioselectivity. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][9]
The Palladium Catalytic Cycle
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine ring, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Analysis: Predicting Regioselectivity in this compound
With two non-equivalent bromine atoms, controlling the site of the first coupling is paramount for a sequential derivatization strategy. While direct experimental data for this specific substrate is sparse, we can make a chemically sound prediction based on established electronic principles governing dihalopyrimidines.[11]
-
C4-Position (para to N1): This position is generally the most electrophilic and reactive site in 2,4- and 4,6-dihalopyrimidines.[11] Its reactivity is enhanced by the electron-withdrawing nature of the ring nitrogens. The C6-CF₃ group further activates this position through a vinylogous effect.
-
C5-Position (ortho to -CF₃): This position is directly adjacent to the strongly electron-withdrawing trifluoromethyl group. While this provides activation, it is generally observed that the electronic influence of the ring nitrogens on the C4 position dominates the regiochemical outcome in related systems.
Therefore, it is predicted that the first Suzuki coupling will occur preferentially at the C4-position . This inherent electronic bias provides a powerful tool for synthetic design, allowing for the selective introduction of a diverse range of aryl or heteroaryl groups at C4, while leaving the C5-bromo substituent available for a subsequent, distinct coupling reaction.[4][12]
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Mono-Arylation at the C4-Position
This procedure is optimized to favor the formation of 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine by leveraging the inherent reactivity difference between the C4 and C5 positions.
Caption: Workflow for the selective mono-arylation of the substrate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), the palladium catalyst (see Table 1), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the specified temperature (typically 80–100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed, typically within 2–12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine.
Protocol 2: Subsequent Arylation at the C5-Position
This protocol is for the functionalization of the remaining C5-bromo position of the mono-arylated product obtained from Protocol 1. Slightly more forcing conditions may be required to overcome the potentially reduced reactivity of the C5 position.
Step-by-Step Procedure:
-
Reaction Setup: Follow the setup procedure from Protocol 1, using 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine (1.0 equiv.) as the starting material and a different arylboronic acid (1.2–1.5 equiv.).
-
Inert Atmosphere & Solvent Addition: Follow steps 2 and 3 from Protocol 1.
-
Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100–120 °C, or utilize microwave irradiation).[13]
-
Monitoring, Workup, and Purification: Follow steps 5, 6, and 7 from Protocol 1 to isolate the final 4,5-diaryl-6-(trifluoromethyl)pyrimidine product.
Protocol 3: One-Pot Double Arylation
For the synthesis of symmetrical 4,5-diarylpyrimidines, a one-pot double coupling can be employed. This method is more step-economical but precludes the synthesis of unsymmetrical products.
Step-by-Step Procedure:
-
Reaction Setup: Follow the setup procedure from Protocol 1, but use an increased amount of the arylboronic acid (2.5–3.0 equiv.).
-
Reaction Conditions: Employ more forcing conditions from the outset, such as higher temperatures (110-120 °C) or microwave heating, to drive the reaction to completion.
-
Monitoring and Workup: Monitor for the disappearance of both the starting material and the mono-arylated intermediate. Follow the workup and purification steps from Protocol 1.
Data Presentation: Recommended Catalyst Systems
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. The following table summarizes reliable systems adapted from protocols for related dihalopyrimidine substrates.[10][14]
Table 1: Recommended Reaction Conditions for Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Notes |
| A | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90-100 | A classic, reliable system for many arylboronic acids. |
| B | Pd₂(dba)₃ (2%) | SPhos (4-5%) | K₃PO₄ (3.0) | Toluene or THF | 80-110 | Buchwald ligands like SPhos are excellent for challenging or sterically hindered couplings. |
| C | PdCl₂(dppf)·CH₂Cl₂ (3%) | - | Na₂CO₃ (2.5) | DMF or Acetonitrile | 100-120 | A robust catalyst, often effective for heteroaryl boronic acids. |
| D | XPhosPdG2 (2-4%) | - | Cs₂CO₃ (2.5) | THF / H₂O (4:1) | 80 | A modern, highly active pre-catalyst that can help avoid side reactions like debromination.[13] |
Troubleshooting and Field-Proven Insights
-
Low Yields or Stalled Reactions: If the reaction does not proceed to completion, consider increasing the temperature, switching to a more active catalyst system (e.g., Entry B or D), or using a stronger base like K₃PO₄ or Cs₂CO₃. Microwave irradiation can dramatically shorten reaction times and improve yields.[13]
-
Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which consumes the coupling partner. This can be minimized by ensuring strictly anhydrous and inert conditions, using the boronic acid in slight excess (1.1-1.2 equiv.), and avoiding prolonged reaction times at high temperatures. Using pinacol esters of the boronic acids can also increase stability.
-
Homocoupling (Glaser-type): Formation of a biaryl from the boronic acid can sometimes be observed. This is often mitigated by using a lower catalyst loading and ensuring a thoroughly inert atmosphere.
-
Poor Selectivity in Mono-arylation: If a mixture of mono- and di-arylated product is obtained in Protocol 1, reduce the amount of boronic acid to near stoichiometry (1.05 equiv.) and shorten the reaction time.
Conclusion
This compound is a high-potential building block for the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction provides a powerful and flexible tool for its derivatization. By carefully selecting the catalyst system and reaction conditions, researchers can achieve either selective mono-arylation, primarily at the C4 position, or complete di-arylation. This allows for a systematic and efficient exploration of chemical space around this valuable trifluoromethyl-pyrimidine scaffold, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Room-temperature Pd/Ag direct arylation enabled by a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Palladium-catalyzed reactions involving 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] this compound stands out as a highly versatile and valuable building block in this context.[4][5] Its two bromine atoms, activated by the electron-withdrawing trifluoromethyl group and the pyrimidine ring, offer differential reactivity for sequential, site-selective palladium-catalyzed cross-coupling reactions. This allows for the controlled and diverse functionalization of the pyrimidine core, making it an essential precursor for the synthesis of novel therapeutic agents and functional materials.[6][7]
These application notes provide a comprehensive guide to the most common and impactful palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into reaction optimization and mechanistic considerations.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[8][9] In the case of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The differential reactivity of the bromine atoms at the C4 and C5 positions of the pyrimidine ring can be exploited for selective mono- or di-substitution by carefully controlling reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Mono-Arylation
This protocol outlines a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | Na2CO3 | Toluene/H2O | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | CsF | THF/H2O | 80 | 6 | 88 |
Note: Yields are illustrative and may vary based on specific substrates and precise reaction conditions.[10][11][12][13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[14] This reaction is instrumental for installing alkynyl functionalities onto the this compound core.
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Mono-Alkynylation
This protocol provides a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF or DMF (10 mL) and triethylamine or DIPEA (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Table 2: Representative Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 (3) | CuI (6) | Et3N | THF | RT | 4 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)2/PPh3 (2/8) | CuI (5) | DIPEA | DMF | 50 | 2 | 95 |
| 3 | 1-Hexyne | Pd(PPh3)4 (5) | CuI (10) | Et3N | Acetonitrile | 60 | 6 | 82 |
Note: Yields are illustrative and may vary. Copper-free conditions have also been developed.[15][16][17][18]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[19] It allows for the introduction of a wide range of primary and secondary amines onto the this compound scaffold.
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[19][20] The choice of phosphine ligand is crucial for the efficiency of this reaction.[20][21][22]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Mono-Amination
This protocol describes a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.01 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed toluene or 1,4-dioxane (10 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Pd Source/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3/XPhos (1/4) | NaOtBu | Toluene | 100 | 12 | 93 |
| 2 | Aniline | Pd(OAc)2/SPhos (2/4) | K3PO4 | 1,4-Dioxane | 110 | 18 | 87 |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]2/tBuXPhos (1/2) | Cs2CO3 | t-BuOH | 90 | 24 | 85 |
Note: Yields are illustrative. The choice of ligand and base is critical for success.[21][22][23]
Conclusion
This compound is a powerful and adaptable building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide reliable and efficient methods for its functionalization. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields and regioselectivity, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 785777-94-8|this compound|BLD Pharm [bldpharm.com]
- 5. eMolecules this compound | 785777-94-8 | MFCD10574961 | Fisher Scientific [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. rsc.org [rsc.org]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Versatile Scaffold for Advanced Kinase Inhibitors
Introduction: The Strategic Advantage of a Trifluoromethylated Pyrimidine Core
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] Its intrinsic ability to form key hydrogen bonds within the ATP-binding sites of protein kinases has made it a privileged structure for inhibitor design.[3] The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold offers a significant enhancement of its drug-like properties. The high electronegativity and lipophilicity of the -CF₃ group can improve metabolic stability, increase binding affinity, and enhance cell membrane permeability, making it a highly desirable feature in contemporary drug design.[4]
This guide focuses on a particularly valuable, yet underexplored, building block: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine . This reagent presents a unique trifecta of chemical handles: an electron-deficient pyrimidine core, a potent trifluoromethyl directing group, and two differentially reactive bromine atoms at the C4 and C5 positions. This specific arrangement allows for sequential, regioselective functionalization, providing a powerful and flexible platform for the synthesis of complex, multi-substituted kinase inhibitors and other biologically active molecules.[5] We will delve into the reactivity of this scaffold and provide detailed protocols for its application in key synthetic transformations that are central to drug discovery.
Understanding the Reactivity Landscape: Regioselectivity in Cross-Coupling Reactions
The synthetic utility of this compound hinges on the differential reactivity of the two bromine atoms. In pyrimidine systems, the C4 position is generally more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SₙAr) and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C2 and C5 positions.[6][7] This is due to the cumulative electron-withdrawing effect of the two ring nitrogens, which is more pronounced at the C4/C6 positions.
For this compound, the powerful electron-withdrawing nature of the C6-CF₃ group further acidifies the ring protons and influences the electrophilicity of the adjacent carbon centers. It is well-established that the C4-halogen is typically more labile.[8] Therefore, in a sequential cross-coupling strategy, the first reaction is predicted to occur preferentially at the C4 position .
This inherent regioselectivity provides a logical and powerful pathway for stepwise diversification, as illustrated below.
Caption: Logical workflow for the stepwise functionalization of this compound.
Application Protocol I: Regioselective Buchwald-Hartwig Amination at C4
The introduction of an amino group is a critical step in the synthesis of many kinase inhibitors, as it often serves as a key hydrogen bond donor or an anchor for further elaboration. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] Based on the inherent reactivity of the pyrimidine core, the first amination will selectively occur at the C4 position.
Rationale for Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand such as XPhos is chosen. This combination is known to be highly efficient for the amination of electron-deficient heteroaryl halides.[10] The bulky ligand facilitates the reductive elimination step and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine and facilitate the formation of the palladium-amido complex, a key intermediate in the catalytic cycle.[9]
-
Solvent: Anhydrous, degassed toluene is a standard solvent for Buchwald-Hartwig reactions, providing a suitable boiling point and good solubility for the reactants and catalyst system.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the desired aniline derivative (1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (approximately 0.1 M concentration with respect to the pyrimidine).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-5-bromo-6-(trifluoromethyl)pyrimidine derivative.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol II: Sequential Suzuki and Sonogashira Couplings
Following the successful mono-functionalization at the C4 position, the remaining bromine at C5 provides a handle for further diversification. This allows for the introduction of aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira couplings, respectively.[3][11]
Part A: Suzuki Coupling at C4
This protocol is an alternative to the Buchwald-Hartwig amination for the initial functionalization at the C4 position, introducing a C-C bond.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commonly used catalyst for Suzuki couplings of bromo-heterocycles.[8][12]
-
Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step.
-
Solvent System: A biphasic system of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.
Detailed Step-by-Step Protocol (C4 Suzuki):
-
Reagent Mixture: In a round-bottom flask, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.1 M).
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (usually 6-18 hours).
-
Work-up and Purification: Follow steps 7-10 as described in the Buchwald-Hartwig protocol to isolate the 5-bromo-4-aryl-6-(trifluoromethyl)pyrimidine product.
Part B: Sonogashira Coupling at C5
This protocol is designed for the functionalization of the C5-bromo intermediate obtained from either the Buchwald-Hartwig or Suzuki reaction described above.
Rationale for Experimental Choices:
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). The copper is essential for the formation of the copper(I) acetylide intermediate.[13]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as a co-solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.
Detailed Step-by-Step Protocol (C5 Sonogashira):
-
Reagent Mixture: To a Schlenk flask, add the 5-bromo-4-substituted-6-(trifluoromethyl)pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (2.0-3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through Celite® and wash the pad with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the final di-substituted product.
Data Presentation: Representative Reaction Yields
The following table presents expected yields for the sequential functionalization of this compound based on analogous reactions in the literature. Actual yields may vary and require optimization for specific substrates.
| Step | Reaction Type | Position | Coupling Partner | Expected Yield (%) |
| 1 | Buchwald-Hartwig | C4 | Aniline | 70-90 |
| 1 | Suzuki Coupling | C4 | Phenylboronic Acid | 75-95 |
| 2 | Sonogashira | C5 | Phenylacetylene | 65-85 |
| 2 | Suzuki Coupling | C5 | 3-Thienylboronic Acid | 60-80 |
Application in Kinase Inhibitor Synthesis: A Case Study
A key application of this building block is demonstrated in the synthesis of potent, irreversible kinase inhibitors, such as those targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR). For example, patent literature describes the synthesis of complex pyrimidine derivatives where the C4 position is substituted with an aniline moiety and the C5 position is further elaborated.[5]
Caption: Synthetic pathway towards an acrylamide-based kinase inhibitor.
This synthetic route leverages the regioselective amination at C4 as the crucial first step. The remaining bromine at C5 can then be used for further modifications or, in some cases, is retained in the final molecule. The acrylamide moiety is often installed in a later step to act as a Michael acceptor, forming a covalent bond with a cysteine residue in the kinase active site.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique electronic properties and the differential reactivity of its two bromine atoms allow for a predictable and powerful stepwise approach to the synthesis of complex, highly functionalized molecules. The protocols outlined in this guide for Buchwald-Hartwig, Suzuki, and Sonogashira reactions provide a robust starting point for researchers to exploit the full synthetic potential of this reagent in the discovery of next-generation kinase inhibitors and other targeted therapeutics. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-bromo-6-(trifluoromethyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl-Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring system is a cornerstone in the development of contemporary agrochemicals, demonstrating broad-spectrum activity as fungicides, herbicides, and insecticides.[1][2] The introduction of a trifluoromethyl (-CF3) group into this heterocyclic scaffold significantly enhances the biological efficacy of the resulting molecules. The -CF3 moiety is strongly electron-withdrawing and increases the lipophilicity of the compound, which can lead to improved membrane penetration, enhanced binding to target enzymes, and increased metabolic stability within the target organism.[3] This often translates to higher potency and better performance in the field.
4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a highly versatile and reactive intermediate, poised for the synthesis of a diverse array of agrochemical candidates. The two bromine atoms at the C4 and C5 positions offer distinct opportunities for sequential and regioselective functionalization through common and robust synthetic methodologies like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the pyrimidine core to optimize biological activity and selectivity.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of novel agrochemicals. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, actionable protocols for the preparation of advanced intermediates and potential final products.
Part 1: Synthesis of Fungicidal Candidates via Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the trifluoromethyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This pathway is particularly valuable for the introduction of amine, ether, and thioether linkages, which are common toxophores in fungicidal compounds.
Causality Behind Experimental Choices in SNAr on Dibromopyrimidines
The bromine atoms at the C4 and C5 positions exhibit differential reactivity towards nucleophiles. The C4 position is generally more activated towards nucleophilic attack due to the stronger electron-withdrawing influence of the adjacent trifluoromethyl group and the ring nitrogens. This inherent regioselectivity can be exploited to achieve mono-substitution at the C4 position under controlled conditions. Di-substitution can typically be achieved by employing an excess of the nucleophile and more forcing reaction conditions.
Experimental Protocol 1: Mono-amination at the C4 Position
This protocol describes the selective synthesis of 4-amino-5-bromo-6-(trifluoromethyl)pyrimidine derivatives, which can serve as key building blocks for further elaboration or as final fungicidal candidates themselves.
Reaction Scheme:
Caption: Figure 1: Mono-amination via SNAr.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 785777-94-8 | 305.88 | 10 |
| Desired primary or secondary amine (R¹R²NH) | Variable | Variable | 11 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.06 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (20 mL) via syringe.
-
To the stirring suspension, add the desired amine (11 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-5-bromo-6-(trifluoromethyl)pyrimidine derivative.
Part 2: Synthesis of Herbicidal and Insecticidal Scaffolds via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of agrochemicals. The bromine substituents on the this compound core are excellent handles for the introduction of aryl, heteroaryl, or vinyl groups, which are prevalent in many herbicidal and insecticidal molecules.
Rationale for Sequential Suzuki-Miyaura Coupling
Similar to SNAr reactions, the C4 and C5 positions exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The C4-Br bond is generally more reactive than the C5-Br bond, allowing for selective mono-arylation at the C4 position. A second, different aryl or heteroaryl group can then be introduced at the C5 position through a subsequent cross-coupling reaction, enabling the synthesis of unsymmetrical di-substituted pyrimidines. This stepwise approach provides a high degree of control and flexibility in molecular design.
Experimental Protocol 2: Sequential Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the sequential introduction of two different aryl groups onto the pyrimidine scaffold.
Reaction Workflow:
Caption: Figure 2: Sequential Suzuki-Miyaura Cross-Coupling.
Materials for Step 1 (Mono-arylation):
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 785777-94-8 | 305.88 | 10 |
| Arylboronic acid (Ar¹B(OH)₂) | Variable | Variable | 11 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.5 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 20 |
| Toluene | 108-88-3 | 92.14 | 40 mL |
| Water | 7732-18-5 | 18.02 | 10 mL |
Step-by-Step Methodology for Step 1:
-
In a 100 mL Schlenk flask, combine this compound (3.06 g, 10 mmol), the first arylboronic acid (11 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed toluene (40 mL) and degassed water (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine intermediate.
Materials and Methodology for Step 2 (Di-arylation):
Follow a similar procedure as Step 1, using the mono-arylated intermediate (10 mmol), the second arylboronic acid (Ar²B(OH)₂, 12 mmol), a different palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), a stronger base like potassium phosphate (K₃PO₄, 25 mmol), and a higher boiling point solvent like dioxane. The reaction temperature is typically increased to 100-110 °C to facilitate the coupling at the less reactive C5 position.
Data Summary and Expected Outcomes
The following table provides representative data for the types of transformations discussed. Yields and reaction conditions may vary depending on the specific substrates used.
| Starting Material | Reaction Type | Reagents | Product | Typical Yield (%) |
| This compound | SNAr (Mono-amination) | Aniline, K₂CO₃, DMF | 4-Anilino-5-bromo-6-(trifluoromethyl)pyrimidine | 75-85 |
| This compound | Suzuki-Miyaura (Mono-arylation) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-4-phenyl-6-(trifluoromethyl)pyrimidine | 80-90 |
| 5-Bromo-4-phenyl-6-(trifluoromethyl)pyrimidine | Suzuki-Miyaura (Di-arylation) | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₃PO₄ | 4-(4-Methoxyphenyl)-5-phenyl-6-(trifluoromethyl)pyrimidine | 70-80 |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its di-bromo substitution pattern allows for selective and sequential functionalization, providing access to a wide range of di-substituted pyrimidine derivatives. The protocols outlined in these application notes for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions serve as a robust starting point for the development of new fungicidal, herbicidal, and insecticidal candidates. The strategic incorporation of the trifluoromethyl-pyrimidine scaffold, enabled by this key intermediate, will undoubtedly continue to be a fruitful area of research in the quest for more effective and sustainable crop protection solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered heteroaromatic system with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to life itself, forming the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids.[4] Beyond this central biological role, the pyrimidine scaffold is a "privileged" structure in drug design, appearing in a vast array of FDA-approved therapeutics for conditions ranging from cancer and viral infections to cardiovascular diseases.[2][5][6] The ability to strategically modify, or "functionalize," the pyrimidine core at its various positions (C2, C4, C5, and C6) is therefore a critical skill for chemists aiming to modulate pharmacological activity, improve pharmacokinetic properties, and generate novel intellectual property.
This guide provides an in-depth exploration of the key strategies for pyrimidine functionalization, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations. We will delve into detailed, field-proven protocols and offer insights to help researchers navigate the unique challenges posed by this electron-deficient heterocycle.
The Chemical Rationale: Understanding Pyrimidine Reactivity
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the carbon atoms. This inherent electron deficiency dictates the ring's characteristic reactivity:
-
Susceptibility to Nucleophilic Attack: The carbon atoms, particularly at the C2, C4, and C6 positions, are electrophilic and prone to attack by nucleophiles. This is the basis for one of the most classical and useful methods for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNAr).
-
Resistance to Electrophilic Substitution: Unlike electron-rich aromatic systems like benzene, pyrimidine is generally resistant to classical electrophilic aromatic substitution due to the deactivating effect of the ring nitrogens.
-
Acidic C-H Bonds: The electron-withdrawing nature of the nitrogens renders the ring protons more acidic than those on benzene, opening the door for direct C-H functionalization strategies via deprotonation or metal-catalyzed activation.[4]
The regioselectivity of these reactions is a crucial consideration. For nucleophilic attack, the C4 and C6 positions are generally more reactive than the C2 position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto one of the adjacent nitrogen atoms, which is a more stabilizing arrangement.[7][8][9]
Core Functionalization Strategies & Protocols
We will now explore the primary methodologies for modifying the pyrimidine ring, complete with detailed protocols and the causal logic behind key experimental choices.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful and widely used method for introducing a variety of nucleophiles (amines, alkoxides, thiols, etc.) onto the pyrimidine ring, typically by displacing a halide leaving group.[1][10] The reaction is particularly effective on halopyrimidines, where the electron-withdrawing halogen further activates the ring towards nucleophilic attack.
Causality Behind the Protocol: The choice of solvent, base, and temperature is critical for a successful SNAr reaction. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reagents and facilitate the formation of the charged Meisenheimer intermediate. A base is required to neutralize the HX byproduct. The reaction temperature is adjusted based on the nucleophilicity of the incoming group and the reactivity of the halopyrimidine; less reactive nucleophiles or substrates may require heating.[1]
Detailed Protocol: Synthesis of a 4-Aminopyrimidine Derivative
This protocol describes the reaction of 2,4-dichloropyrimidine with a primary amine, a common step in the synthesis of many kinase inhibitors.
-
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Primary Amine (e.g., Aniline) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine and anhydrous DMF. Stir until fully dissolved.
-
Addition of Reagents: Add the primary amine (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 4-amino-2-chloropyrimidine derivative.
-
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex molecules, and pyrimidines are no exception.[11] These methods allow for the formation of C-C, C-N, and C-S bonds under relatively mild conditions, offering access to a vast chemical space that is inaccessible through classical methods.[12]
Key Cross-Coupling Reactions for Pyrimidine Functionalization:
| Reaction Name | Bond Formed | Reactants | Typical Catalyst System |
| Suzuki-Miyaura | C-C (Aryl/Vinyl) | Halopyrimidine + Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |
| Buchwald-Hartwig | C-N (Amine) | Halopyrimidine + Amine | Pd₂(dba)₃ with a specialized phosphine ligand (e.g., XPhos, SPhos) |
| Sonogashira | C-C (Alkynyl) | Halopyrimidine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI |
| Hiyama | C-C (Aryl/Alkenyl) | Halopyrimidine + Organosilane | PdCl₂, PCy₃, with a fluoride source (e.g., TBAF) |
Causality Behind the Protocol: The success of a cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. The ligand is crucial as it stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. The base is required to facilitate the transmetalation step in the catalytic cycle. The choice of solvent impacts the solubility of the reagents and the stability of the catalytic species.
Detailed Protocol: Suzuki-Miyaura Coupling for C4-Arylation
This protocol describes the synthesis of a 4-aryl-2-chloropyrimidine, a common intermediate in medicinal chemistry.
-
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
-
-
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane/water solvent.
-
Degassing: Add the solvent mixture to the main flask. Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the catalyst slurry to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90 °C under a nitrogen atmosphere until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
Workup and Purification: Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and then perform a standard aqueous workup and silica gel chromatography as described in the SNAr protocol.
-
Direct C-H Functionalization
A more modern and atom-economical approach is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halopyrimidines.[4][13] These reactions are often catalyzed by transition metals like palladium and proceed via mechanisms involving C-H activation.[4]
Causality Behind the Protocol: Direct C-H functionalization reactions often require a directing group to achieve regioselectivity. However, for electron-deficient systems like pyrimidine, the inherent acidity of the C-H bonds can be exploited. These reactions typically require an oxidant to regenerate the active catalyst and often need higher temperatures to facilitate the C-H activation step.
Detailed Protocol: Palladium-Catalyzed C-H Arylation at C5
-
Reagents & Equipment:
-
2-Aminopyrimidine (1.0 equiv)
-
Aryl Halide (e.g., Iodobenzene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.10 equiv)
-
Pivalic Acid (PivOH) (0.30 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethylacetamide (DMA)
-
Schlenk tube or sealed vial
-
-
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine 2-aminopyrimidine, the aryl halide, Pd(OAc)₂, pivalic acid, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMA via syringe.
-
Sealing and Heating: Securely seal the tube and place it in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots (carefully) and analyzing by LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Perform a standard aqueous workup and purify by column chromatography.
-
Visualization of Key Workflows
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Workflow for Pyrimidine Functionalization Strategy Selection
Caption: A decision tree for selecting a pyrimidine functionalization strategy.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
The functionalization of the pyrimidine ring is a dynamic and evolving field. While classical methods like SNAr and palladium-catalyzed cross-coupling remain workhorses in the synthetic chemist's toolbox, the continued development of direct C-H functionalization techniques promises more efficient and environmentally benign routes to novel pyrimidine derivatives.[4][13] As our understanding of reaction mechanisms deepens, we can expect the emergence of even more selective and versatile methods, further cementing the pyrimidine scaffold's vital role in the future of drug discovery.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological and physicochemical properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When appended to a pyrimidine core, a ubiquitous heterocycle in numerous biologically active compounds, the resulting trifluoromethylpyrimidine scaffold becomes a highly sought-after building block for the synthesis of novel therapeutic agents and agrochemicals.
4,5-Dibromo-6-(trifluoromethyl)pyrimidine stands out as a particularly versatile and reactive intermediate. The presence of two bromine atoms at the C4 and C5 positions, coupled with the strong electron-withdrawing effect of the adjacent trifluoromethyl group, activates the pyrimidine ring for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a cornerstone for the synthesis of innovative heterocyclic compounds. We will delve into key reaction protocols, discuss the underlying mechanistic principles that govern reactivity and regioselectivity, and present a framework for the rational design of synthetic routes to novel chemical entities.
Chemical Profile and Reactivity Overview
This compound is a crystalline solid with the molecular formula C₅Br₂F₃N₂. Its structure is primed for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅Br₂F₃N₂ | - |
| Molecular Weight | 322.88 g/mol | - |
| CAS Number | 785777-94-8 | [4] |
| Appearance | Off-white to yellow crystalline powder | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO) | General Knowledge |
The reactivity of the two bromine substituents is differentiated by their electronic environment. The C4-bromo is generally more susceptible to nucleophilic attack and oxidative addition to palladium(0) complexes due to the para-relationship with the strongly electron-withdrawing trifluoromethyl group. However, the C5-bromo is also activated, and regioselectivity can be modulated by the choice of catalyst, ligands, and reaction conditions, offering a powerful tool for controlled synthesis.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for creating biaryl and vinyl-substituted pyrimidines.[5][6] The choice of catalyst, ligand, and base is critical for achieving high yields and controlling regioselectivity.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For challenging couplings, more advanced catalyst systems like those employing Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) can be beneficial.[5]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands can promote oxidative addition and reductive elimination, leading to higher turnover numbers.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling (Representative Protocol)
This protocol is based on established procedures for the Suzuki-Miyaura coupling of dihalopyrimidines and is expected to be applicable to this compound.[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 4-Bromo-5-phenyl-6-(trifluoromethyl)pyrimidine | 70-90 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | 65-85 |
| 3 | 3-Thienylboronic acid | 4-Bromo-5-(thiophen-3-yl)-6-(trifluoromethyl)pyrimidine | 60-80 |
Yields are estimated based on similar reactions reported in the literature.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is crucial for the synthesis of anilines and other amino-substituted heterocycles, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction typically requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand. Ligands such as Xantphos, BINAP, or Buchwald's biarylphosphine ligands are often essential for efficient catalysis.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent catalyst deactivation.
Protocol 2: Mono-Amination via Buchwald-Hartwig Coupling (Representative Protocol)
This protocol is adapted from established methods for the amination of halo-pyrimidines.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base like sodium tert-butoxide (1.4 equiv.) in an oven-dried reaction vessel.
-
Catalyst Premix: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.) in the reaction solvent.
-
Reaction Initiation: Add the catalyst premix to the reaction vessel, followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture at 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important intermediates for further transformations and bioactive molecules.
Causality Behind Experimental Choices:
-
Catalysts: This reaction traditionally uses a dual-catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions of the Sonogashira reaction have also been developed.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.
-
Solvent: The reaction is typically carried out in a solvent that can dissolve the reactants and the amine base, such as THF or DMF.
Protocol 3: Sonogashira Coupling (Representative Protocol)
This protocol is based on general procedures for Sonogashira couplings with aryl bromides.[8]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Base: Add an anhydrous solvent like THF and a degassed amine base such as triethylamine.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired alkynyl-pyrimidine.
Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Approach
The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of heteroatom nucleophiles.[9][10][11]
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The strength of the nucleophile will influence the reaction rate.
-
Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as an acid scavenger.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the formation of the charged Meisenheimer intermediate.
Protocol 4: SNAr with an Amine Nucleophile (Representative Protocol)
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF.
-
Reagent Addition: Add the desired amine (1.1-2.0 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 785777-94-8|this compound|BLD Pharm [bldpharm.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Pyrimidine Derivatives: Application Notes and Protocols for Modern Synthetic Methodologies
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Consequently, the development of efficient, high-yield synthetic routes to access these vital heterocycles is of paramount importance for researchers in drug discovery and development. Traditional synthesis methods are often hampered by long reaction times, harsh conditions, and modest yields.[2] This application note provides detailed protocols and expert insights into two modern, high-yield synthetic strategies: a Microwave-Assisted Biginelli Reaction and an Ultrasound-Assisted, Metal-Free Multicomponent Synthesis. These methods leverage alternative energy sources to dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[2][3][4] This guide is designed to provide researchers with robust, reproducible, and scalable protocols for the synthesis of diverse pyrimidine derivatives.
Introduction: The Enduring Importance of the Pyrimidine Scaffold
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[5] This structural motif is fundamental to life itself, forming the basis of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[6] Beyond their biological role in nucleic acids, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][7][8][9] The therapeutic success of drugs like 5-Fluorouracil (anticancer), Zidovudine (antiviral), and Minoxidil (antihypertensive) underscores the privileged nature of the pyrimidine core in drug design.[8]
The efficacy of these molecules has driven a continuous search for innovative and efficient synthetic methodologies. The goal is to rapidly generate libraries of structurally diverse pyrimidine analogues for biological screening. High-yield, atom-economical, and environmentally benign methods are particularly sought after to meet the demands of modern pharmaceutical research.[6]
Foundational Principles for High-Yield Synthesis: MCRs and Alternative Energy
The protocols detailed herein are built upon two synergistic principles: Multicomponent Reactions (MCRs) and the application of alternative energy sources.
Expertise & Experience: The Causality Behind Method Selection
-
Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation.[2] This approach is inherently efficient, minimizing purification steps, solvent waste, and time compared to traditional multi-step linear syntheses. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, exemplifies this elegance and efficiency.[10][11][12]
-
Alternative Energy Sources:
-
Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[8] This process, driven by dipolar polarization and ionic conduction, results in rapid, uniform, and efficient heating of the reaction mixture.[8] This often leads to dramatic reductions in reaction times (from hours to minutes), cleaner reaction profiles, and significantly improved yields compared to conventional heating methods.[7][13][14]
-
Ultrasound Irradiation (Sonochemistry): Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[15][16] This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions.[16] Sonochemistry is recognized as a green chemistry technique that often allows for milder reaction conditions and higher yields.[15][17]
-
By combining the efficiency of MCRs with the rapid, targeted energy delivery of microwaves or ultrasound, we can establish highly effective and reproducible protocols for pyrimidine synthesis.
Protocol 1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis
This protocol describes the high-yield, solvent-free synthesis of a 4-aryl-3,4-dihydropyrimidin-2(1H)-one, a common pyrimidine precursor, via a microwave-assisted Biginelli condensation.
Principle and Mechanistic Insight
The Biginelli reaction is an acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[11][12] The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[12] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product. Microwave irradiation dramatically accelerates the rate-limiting steps of this process, enabling the reaction to complete in minutes with high purity.[18] Using a catalyst like sulfamic acid under solvent-free conditions further enhances the efficiency and green credentials of the protocol.[19]
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Biginelli Synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol, 1.06 g)
-
β-ketoester (e.g., Ethyl acetoacetate, 10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Catalyst (e.g., Sulfamic Acid, 1 mmol, 0.097 g)
-
10 mL sealed microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and sulfamic acid (1 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Seal the vial securely.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the mixture at 300W for 2-5 minutes. Monitor the reaction progress by TLC if necessary.[19]
-
After the reaction is complete, allow the vial to cool to room temperature (or assist cooling with compressed air).
-
To the solidified reaction mixture, add 15 mL of cold water and stir vigorously.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid product. If further purification is required, recrystallize from ethanol.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).
Trustworthiness: This protocol is self-validating. The formation of a solid precipitate upon addition of water is a strong indicator of product formation. The purity can be readily assessed by melting point analysis and TLC, with the final structure confirmed by spectroscopy.
Data and Expected Results
The microwave-assisted Biginelli reaction is robust and provides high yields across a range of substrates.
| Aldehyde | β-Ketoester | Time (min) | Power (W) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 3 | 300 | 92-95% |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2 | 300 | 94% |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4 | 300 | 88% |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 2.5 | 300 | 95% |
| Benzaldehyde | Methyl acetoacetate | 3 | 300 | 90% |
| (Yields are representative and based on published data.[19]) |
Protocol 2: Ultrasound-Assisted, L-Proline-Catalyzed Synthesis of Fused Pyrimidines
This protocol details a metal-free, one-pot synthesis of fused pyrimidines using ultrasound irradiation and L-proline as a green organocatalyst.[20][21]
Principle and Mechanistic Insight
This method involves a three-component reaction between an aldehyde, a 4-hydroxycoumarin, and an amino-functionalized compound like urea or 2-aminobenzothiazole in water.[20] L-proline, an inexpensive and readily available amino acid, acts as a bifunctional organocatalyst. Its carboxylic acid moiety can activate the aldehyde, while the secondary amine can facilitate key C-C and C-N bond-forming steps through enamine/iminium ion catalysis.[20] The use of ultrasound accelerates the reaction by creating intense localized mixing and energy, overcoming the low mutual solubility of reactants in the aqueous medium.[15] This synergy between organocatalysis and sonochemistry provides an efficient and environmentally friendly route to complex pyrimidine derivatives without the need for transition metals or hazardous organic solvents.[20][21]
Experimental Workflow Diagram
Caption: Workflow for Ultrasound-Assisted Fused Pyrimidine Synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Aldehyde (e.g., Benzaldehyde, 5 mmol, 0.53 g)
-
4-Hydroxycoumarin (5 mmol, 0.81 g)
-
Urea (5 mmol, 0.30 g)
-
L-Proline (10 mol%, 0.5 mmol, 0.058 g)
-
Water (10 mL)
-
Reaction vessel (e.g., 50 mL Erlenmeyer flask)
-
Ultrasonic bath with temperature control
Procedure:
-
In a 50 mL Erlenmeyer flask, combine the aldehyde (5 mmol), 4-hydroxycoumarin (5 mmol), urea (5 mmol), and L-proline (0.5 mmol).
-
Add 10 mL of water to the flask.
-
Place the flask in an ultrasonic bath, ensuring the water level of the bath is parallel to the level of the reaction mixture.
-
Set the bath temperature to 70°C and sonicate for the required time (typically 30-60 minutes).
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, remove the flask from the bath and allow it to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold water (10 mL) followed by a small amount of cold ethanol to remove impurities.
-
Dry the purified product in an oven or desiccator.
-
Characterize the final product using standard analytical techniques.
Trustworthiness: This protocol is validated by observing the formation of a precipitate. The reaction can be easily monitored by TLC to ensure completion. The use of water as a solvent and an organocatalyst makes the workup simple and environmentally friendly.[20]
Data and Expected Results
This ultrasound-assisted, L-proline-catalyzed method provides excellent yields for a variety of substrates.
| Aldehyde | Amine Source | Time (min) | Yield (%) |
| Benzaldehyde | Urea | 35 | 92% |
| 4-Chlorobenzaldehyde | Urea | 30 | 95% |
| 4-Methylbenzaldehyde | Urea | 40 | 90% |
| Benzaldehyde | 2-Aminobenzothiazole | 45 | 88% |
| 4-Hydroxybenzaldehyde | 2-Aminobenzothiazole | 50 | 85% |
| (Yields are representative and based on published data.[20]) |
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. | Semantic Scholar [semanticscholar.org]
- 5. jchemrev.com [jchemrev.com]
- 6. ijsat.org [ijsat.org]
- 7. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. sennosbiotech.com [sennosbiotech.com]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 15. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged scaffold for achieving potent and selective inhibition.[1] The introduction of a trifluoromethyl (CF3) group into this scaffold further enhances its therapeutic potential. The CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity through favorable electronic interactions.[3][4]
This application note focuses on the synthetic utility of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine , a versatile building block for the construction of diverse kinase inhibitor libraries. The presence of two distinct bromine atoms at the C4 and C5 positions allows for sequential, site-selective functionalization through modern cross-coupling methodologies, enabling the exploration of chemical space around the pyrimidine core. This guide will provide detailed protocols and scientific insights into the application of Suzuki-Myaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the elaboration of this key intermediate.
Regioselectivity in the Functionalization of this compound
A critical consideration when working with dihalogenated heterocycles is the regioselectivity of the cross-coupling reaction. The electronic environment of the C4 and C5 positions in the pyrimidine ring is influenced by the nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group at C6. This electronic differentiation, coupled with steric factors, allows for selective functionalization. Generally, in pyrimidine systems, the C4 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution and often more reactive in palladium-catalyzed cross-coupling reactions compared to the C5 position. However, the specific outcome can be highly dependent on the chosen catalyst, ligand, and reaction conditions. Researchers should anticipate the potential for mixtures of mono-substituted isomers and di-substituted products and plan for analytical characterization and purification accordingly.
Synthetic Protocols and Methodologies
Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl groups that can occupy hydrophobic pockets or form additional interactions within the ATP-binding site.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
-
Scientist's Notes:
-
Causality of Reagent Choice: The use of Pd(dppf)Cl₂ is common for cross-coupling reactions on electron-deficient heterocycles as the dppf ligand provides a good balance of electron-donating properties and steric bulk to promote efficient catalysis. Sodium carbonate is a standard base for Suzuki reactions, being strong enough to facilitate transmetalation without causing significant side reactions. The aqueous dioxane system is effective at solubilizing both the organic and inorganic reagents.
-
Controlling Selectivity: To favor mono-arylation, the boronic acid is used in slight excess (1.1 equivalents). To drive the reaction towards di-substitution, a larger excess of the boronic acid (2.5-3.0 equivalents) and a prolonged reaction time may be necessary. The C4 position is the kinetically favored site for the first coupling due to its higher electrophilicity.
-
Troubleshooting: If the reaction is sluggish, consider using a more active catalyst system such as a palladacycle precatalyst (e.g., G2 or G3 catalysts) with a bulky biarylphosphine ligand (e.g., SPhos or XPhos). If debromination is observed, using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.
Sonogashira Cross-Coupling: Installation of Alkynyl Fragments
The Sonogashira reaction provides a powerful means to introduce alkynyl moieties, which can act as rigid linkers or probes into specific regions of the kinase active site. The resulting alkynes can also serve as handles for further chemical transformations.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, inerted reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction at room temperature to 50 °C for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkynylated pyrimidine.
-
Scientist's Notes:
-
Mechanism Insight: The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The copper(I) cocatalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: In some cases, particularly in late-stage synthesis where copper sensitivity is a concern, copper-free Sonogashira conditions can be employed. These typically require a more active palladium catalyst/ligand system and a stronger organic base at elevated temperatures.
-
Selectivity: Similar to the Suzuki coupling, the first alkynylation is expected to occur preferentially at the C4 position. Careful control of stoichiometry is key to achieving mono-substitution.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds that are prevalent in kinase inhibitors.[1][5] This reaction is essential for introducing amine side chains that can interact with key residues in the kinase hinge region or solvent-exposed areas.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos or a suitable Buchwald ligand (e.g., XPhos, SPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Scientist's Notes:
-
Ligand Selection is Key: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[6] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are often required to promote the reductive elimination step and prevent catalyst decomposition. Xantphos is a good starting point for amination on heterocyclic systems.
-
Base Sensitivity: The choice of base is also crucial. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for a wide range of amines. For more sensitive substrates, a milder base like cesium carbonate may be preferred.
-
Reaction Optimization: If low yields are obtained, screening different combinations of palladium precatalysts, ligands, and bases is recommended. The reaction temperature can also be optimized.
Data Presentation and Workflow Visualization
Table 1: Representative Cross-Coupling Reactions and Expected Outcomes
| Reaction Type | Coupling Partner | Key Reagents | Expected Major Product | Potential Byproducts |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 4-Phenyl-5-bromo-6-(trifluoromethyl)pyrimidine | Di-phenylated product, starting material |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | 4-(Phenylethynyl)-5-bromo-6-(trifluoromethyl)pyrimidine | Di-alkynylated product, starting material |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-(Morpholin-4-yl)-5-bromo-6-(trifluoromethyl)pyrimidine | Di-aminated product, starting material |
Diagrams of Synthetic Workflow and Key Concepts
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the systematic and regioselective introduction of diverse chemical functionalities. This enables a thorough exploration of the structure-activity relationships required for the development of potent and selective kinase inhibitors. The protocols and insights provided in this application note serve as a foundational guide for researchers in drug discovery and medicinal chemistry, empowering the design and synthesis of the next generation of targeted therapeutics.
References
- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine with Boronic Acids
Introduction: The Strategic Importance of Functionalized Pyrimidines
Substituted pyrimidine scaffolds are cornerstones in modern medicinal chemistry and drug development. Their prevalence in biologically active molecules, including numerous FDA-approved drugs, underscores their significance as privileged structures. The targeted functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and robust method for introducing diverse aryl and heteroaryl moieties onto the pyrimidine ring under relatively mild conditions.[1]
This application note provides a detailed technical guide for the selective mono-arylation of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine. We will delve into the underlying reaction mechanism, explore the factors governing regioselectivity, and present experimentally validated protocols for achieving successful and reproducible outcomes. The insights and procedures outlined herein are tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] The catalytic cycle, as illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Mono-Arylation of this compound
A critical consideration in the functionalization of polyhalogenated heterocycles is regioselectivity. For pyrimidine systems, the established order of reactivity for Suzuki-Miyaura coupling is generally C4/C6 > C2 > C5.[1][3] This trend is governed by the electronic properties of the pyrimidine ring, where the positions ortho and para to the nitrogen atoms are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.
In the case of this compound, the C4 and C5 positions are subject to distinct electronic and steric influences:
-
Electronic Effects: The C4 position is para to one nitrogen and meta to the other, making it inherently more electron-deficient than the C5 position, which is meta to both nitrogens. The potent electron-withdrawing nature of the trifluoromethyl group at the C6 position further deactivates the adjacent C5 position to a greater extent than the more distant C4 position.
-
Steric Hindrance: The C4 position is flanked by a bromine atom and a nitrogen atom, while the C5 position is situated between two bromine atoms. The steric environment around both positions is considerable, but the electronic factors are generally the dominant determinant of reactivity in such systems.
Based on these principles, the mono-arylation of this compound is predicted to occur selectively at the C4 position. This yields the 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine as the major product. This selectivity allows for subsequent functionalization at the C5 position if desired, providing a pathway to dissymmetrically substituted pyrimidines.
Experimental Protocols
The following protocols provide a general framework for the selective mono-arylation of this compound. Optimization of specific parameters may be necessary for different boronic acids.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor without a bound ligand, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
General Protocol for Mono-Arylation
Figure 2. Experimental Workflow for Mono-Arylation.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition and Degassing: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and, if required, the appropriate ligand (1.2-2.0 equivalents relative to the palladium).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine.
Recommended Reaction Conditions
The optimal reaction conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a versatile catalyst for a broad range of boronic acids. Pd(dppf)Cl₂ is often effective for more challenging couplings. |
| Ligand | Not required for pre-formed catalysts. For Pd₂(dba)₃, use XPhos or SPhos (2.4-4 mol%). | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | Carbonate bases are generally effective and well-tolerated. Cs₂CO₃ is more soluble and can be beneficial for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic polar solvents are commonly used. The presence of water is crucial for the transmetalation step. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with electron-deficient or sterically hindered boronic acids. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble base or boronic acid | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Switch to a more soluble base (e.g., Cs₂CO₃) or a different solvent system. |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen in the reaction mixture | - Improve the degassing procedure.- Ensure a tight seal on the reaction vessel. |
| Protodeborylation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of excess water or acid | - Monitor the reaction closely and stop when the starting material is consumed.- Use the minimum amount of water necessary and ensure the base is not fully neutralized. |
| Formation of Di-substituted Product | - Use of excess boronic acid- High catalyst loading- Prolonged reaction time | - Use a slight excess of boronic acid (1.1-1.2 equiv.).- Reduce the catalyst loading.- Monitor the reaction carefully to stop after mono-arylation is complete. |
Conclusion
The selective mono-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of valuable building blocks in drug discovery. By understanding the fundamental principles of the catalytic cycle and the factors governing regioselectivity, researchers can reliably achieve the desired C4-arylated product. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful implementation of this important transformation.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to efficiently synthesize novel pyrimidine-based compounds. Here, we will delve into the specific challenges posed by this substrate and provide practical, field-proven troubleshooting advice and detailed experimental protocols to help you achieve optimal results in your research.
The Unique Challenges of this compound in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. However, the successful application of this reaction to this compound requires a nuanced understanding of its specific chemical properties. The pyrimidine core is inherently electron-deficient, which generally makes it more reactive towards the initial oxidative addition step compared to analogous benzene halides.[1] The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position further enhances this effect, but also introduces a set of unique challenges that must be carefully managed to achieve high yields and selectivity.
Key challenges include:
-
Controlling Regioselectivity: With two bromine atoms at the C4 and C5 positions, achieving selective mono- or di-substitution is a primary concern. The electronic environment of each position is distinct, influencing the relative rates of oxidative addition.
-
Minimizing Side Reactions: The high reactivity of the substrate can also lead to undesired side reactions, most notably hydrodehalogenation (replacement of a bromine atom with hydrogen).
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and slower reaction rates.[1]
-
Challenges with Coupling Partners: The electronic nature of the boronic acid or ester coupling partner also plays a crucial role. Electron-deficient boronic acids can be particularly challenging due to a slower transmetalation step and an increased tendency for protodeboronation.[1]
This guide will provide you with the knowledge and tools to navigate these challenges effectively.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction is giving low to no yield of the desired product. What are the first things I should check?
A1: A low or zero yield can stem from several factors. Systematically check the following:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time. Consider using a fresh bottle or purifying the existing stock.
-
Solvent Degassing: Thoroughly degas your solvent(s) before use. This can be done by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Catalyst Activity: If you are using an older bottle of palladium catalyst, its activity may be diminished. It is advisable to use a fresh, high-quality catalyst.
Q2: I am observing a significant amount of a debrominated byproduct. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient substrates. It is often mediated by palladium-hydride species. To minimize this:
-
Choice of Base: The choice of base is critical. While stronger bases can be beneficial for transmetalation, they can also promote the formation of palladium-hydride species. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like cesium carbonate (Cs₂CO₃) or alkoxides, unless necessary for a challenging coupling.
-
Solvent Selection: Protic solvents like alcohols can be a source of hydrides. If you are using a solvent mixture containing an alcohol, consider switching to an anhydrous, aprotic solvent system like 1,4-dioxane or toluene.
-
Catalyst and Ligand System: Certain catalyst systems are more prone to generating palladium-hydrides. For electron-deficient substrates like yours, using a pre-catalyst with a bulky, electron-rich ligand such as XPhos or SPhos can be highly effective in promoting the desired cross-coupling over dehalogenation.[2]
Q3: How can I control the regioselectivity to favor mono-substitution at either the C4 or C5 position?
A3: Achieving regioselectivity in di-halogenated systems is a significant challenge. The C4 position of a pyrimidine ring is generally more electrophilic and thus more reactive in Suzuki couplings.[3] However, the electronic and steric influence of the -CF3 group at C6 and the adjacent bromine at C5 will play a crucial role.
-
To favor mono-arylation at the more reactive site (likely C4):
-
Use a slight deficiency of the boronic acid (e.g., 0.95 equivalents).
-
Run the reaction at a lower temperature to exploit the difference in activation energy between the two positions.
-
Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
-
To achieve di-substitution:
-
Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents).
-
Employ more forcing conditions, such as a higher temperature and a longer reaction time.
-
Q4: My reaction with an electron-deficient boronic acid is very slow and gives a poor yield. What can I do?
A4: Electron-deficient boronic acids are known to be challenging coupling partners due to a slower transmetalation step.[1] They are also more susceptible to protodeboronation (hydrolysis of the C-B bond).
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate. These are generally more resistant to protodeboronation.[4]
-
Optimize the Base and Solvent: For challenging transmetalation, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. Anhydrous conditions are also highly recommended to minimize protodeboronation.
-
Employ a Highly Active Catalyst System: The use of sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, can significantly accelerate the transmetalation step with electron-deficient coupling partners.[4]
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for Suzuki coupling optimization.
Recommended Starting Protocols
The following protocols are designed as robust starting points for your experiments. They are based on best practices for challenging Suzuki-Miyaura couplings of electron-deficient heteroaromatic systems.
Protocol 1: General Screening Conditions for Mono-Arylation
This protocol is a good starting point for screening different boronic acids for mono-substitution, likely favoring the more reactive C4 position.
Materials:
-
This compound
-
Arylboronic acid (0.95 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (0.95 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings and Di-Arylation
This protocol employs a more active catalyst system and is suitable for less reactive boronic acids or for driving the reaction to di-substitution.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)
-
XPhos Pd G2 (a second-generation Buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene (degassed)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid, XPhos Pd G2 (0.02 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to a Schlenk flask containing a magnetic stir bar.
-
Seal the flask and add degassed anhydrous 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Summary of Recommended Starting Conditions
The following table provides a summary of recommended starting conditions for the Suzuki coupling of this compound. These should be considered as starting points for your optimization.
| Parameter | Recommendation for General Screening | Recommendation for Challenging Couplings | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G2 (2 mol%) | A robust catalyst for general screening.[4] Buchwald precatalysts are highly active for challenging substrates.[2] |
| Ligand | (dppf is part of the complex) | (XPhos is part of the complex) | Bulky, electron-rich ligands promote reductive elimination and can prevent catalyst deactivation.[4] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) | A milder base to minimize dehalogenation. A stronger base to facilitate transmetalation of challenging boronic acids.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Anhydrous 1,4-Dioxane or Toluene | Aqueous conditions are often effective, but anhydrous solvents can minimize protodeboronation.[1] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures may be required for less reactive partners and di-substitution. |
| Boronic Acid | 0.95 - 1.1 equiv. (mono) | 1.1 - 2.5 equiv. (mono/di) | Stoichiometry is key to controlling mono- vs. di-substitution. |
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, making it susceptible to specific side reactions if not handled correctly.
A common and effective synthetic strategy begins with the commercially available 6-(trifluoromethyl)uracil. This starting material undergoes a two-step transformation: first, a chlorination to form a di-chloro intermediate, followed by a subsequent bromination to yield the final product. This guide is structured around this proposed synthetic pathway, addressing potential issues at each stage.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations and the logical flow of the experimental workflow.
Caption: Proposed synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Chlorination of 6-(Trifluoromethyl)uracil
The conversion of 6-(trifluoromethyl)uracil to 2,4-dichloro-6-(trifluoromethyl)pyrimidine is a critical step. Phosphorus oxychloride (POCl₃) is a common reagent for this type of transformation.
-
Question: My reaction shows a significant amount of unreacted 6-(trifluoromethyl)uracil even after prolonged reaction times. What could be the issue?
-
Answer: Low conversion in this chlorination step can stem from several factors related to reagent purity, reaction temperature, and the presence of water.
-
Causality: The chlorination of uracil derivatives with POCl₃ is often sensitive to moisture, which can quench the reagent. Additionally, insufficient temperature can lead to slow reaction kinetics. The electron-withdrawing trifluoromethyl group can also deactivate the ring, requiring more forcing conditions compared to unsubstituted uracils.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) is fresh and has been properly stored to prevent decomposition. It is advisable to use a newly opened bottle or distill the POCl₃ before use.
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Gradually increase the reaction temperature. While some chlorinations proceed at room temperature, this substrate may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) while incrementally raising the temperature, for example, to 80-100 °C.
-
Catalyst Addition: The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or a phase-transfer catalyst can sometimes facilitate the reaction.[1]
-
-
-
Question: My analysis shows the presence of a significant amount of a monochlorinated intermediate alongside my desired dichloro product. How can I improve the selectivity?
-
Answer: The formation of monochlorinated species is common if the reaction does not go to completion.
-
Causality: The two hydroxyl groups of the uracil have different reactivities. Incomplete reaction due to insufficient reagent or suboptimal conditions can lead to the accumulation of the monochloro intermediate.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Increase the molar excess of POCl₃. A 2-3 fold excess is a good starting point, but for a deactivated substrate, a larger excess (e.g., 5-10 equivalents) might be necessary.
-
Extended Reaction Time: Continue to monitor the reaction. If the monochloro intermediate is still present, extend the reaction time at the optimized temperature.
-
Stepwise Temperature Profile: Consider a temperature gradient. Start the reaction at a lower temperature and then gradually increase it to drive the reaction to completion.
-
-
Step 2: Bromination of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
The introduction of two bromine atoms at the 4- and 5-positions of the pyrimidine ring is the final key transformation. This step is an electrophilic aromatic substitution, which is challenging on a highly electron-deficient ring.
-
Question: I am observing the formation of a mono-brominated product instead of the desired di-bromo compound. How can I achieve complete bromination?
-
Answer: Incomplete bromination is a common issue due to the deactivating effect of both the trifluoromethyl group and the existing halogen substituents.
-
Causality: The pyrimidine ring is already electron-deficient. The trifluoromethyl group and the two chlorine atoms further reduce its nucleophilicity, making it less reactive towards electrophilic attack by bromine. The first bromination deactivates the ring even further, making the second bromination more difficult.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, more potent brominating agents might be necessary. Consider using N-Bromosuccinimide (NBS) in the presence of a radical initiator or a strong acid catalyst.[2] Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be activated by a Lewis acid.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can polarize the Br-Br bond, creating a more potent electrophile.
-
Reaction Conditions: More forcing conditions may be required. This can include higher temperatures and longer reaction times. A solvent such as oleum or fuming sulfuric acid can also be used to increase the electrophilicity of the bromine.
-
Solvent Choice: The choice of solvent can be critical. Aprotic solvents like dichloromethane or acetonitrile are often used.[2] In some cases, using the brominating agent as the solvent (e.g., neat bromine) under sealed-tube conditions might be necessary, though this requires extreme caution.
-
-
-
Question: My reaction yield is very low, and I observe a complex mixture of byproducts, suggesting product decomposition. What are the likely causes?
-
Answer: Low yields and decomposition can be caused by overly harsh reaction conditions or the presence of nucleophiles that can react with the electron-deficient pyrimidine ring.
-
Causality: The this compound product is highly electrophilic. Under harsh conditions (high temperatures, strong acids), it can be susceptible to decomposition or further reactions. The presence of water or other nucleophiles can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures may be needed to drive the reaction, excessive heat can lead to decomposition. It is crucial to find the optimal temperature that balances reaction rate and product stability.
-
Gradual Reagent Addition: Add the brominating agent slowly and in portions to control the reaction exotherm and minimize local high concentrations of the reagent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidative side reactions.
-
Work-up Procedure: Quench the reaction carefully, for example, by pouring it onto ice and then neutralizing with a suitable base. The product should be extracted promptly into an organic solvent.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this synthesis?
A1: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the pyrimidine ring has two main effects:
-
Deactivation: It significantly reduces the electron density of the pyrimidine ring, making it less susceptible to electrophilic attack. This is why the bromination step can be challenging and often requires harsh conditions or potent reagents.
-
Increased Acidity: It increases the acidity of the N-H protons in the starting material, 6-(trifluoromethyl)uracil, which can affect its reactivity.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
A2: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. Use a suitable solvent system to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. It can accurately track the conversion of starting materials and the formation of intermediates and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for characterizing the final product and any isolated intermediates. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Pressurized Reactions: If the reaction is conducted at high temperatures in a sealed tube, ensure the glassware is appropriate for high-pressure applications and use a blast shield.
-
Exothermic Reactions: Both the chlorination and bromination steps can be exothermic. Use an ice bath to control the temperature during reagent addition.
Q4: How can I purify the final product, this compound?
A4: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is a common method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a suitable stationary phase, and a gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can be used as the eluent.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective method for obtaining a highly pure final product. A suitable solvent system will need to be determined empirically, but a mixture of a solvent in which the compound is soluble at high temperatures and a solvent in which it is poorly soluble at low temperatures is a good starting point.
Quantitative Data Summary
The following table provides a general overview of typical reaction parameters. Note that these are starting points and may require optimization for your specific setup.
| Parameter | Step 1: Chlorination | Step 2: Bromination |
| Starting Material | 6-(Trifluoromethyl)uracil | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine |
| Key Reagent(s) | POCl₃ | Br₂ or NBS |
| Reagent Equivalents | 2 - 10 equivalents | 2 - 5 equivalents |
| Catalyst (if any) | N,N-dimethylaniline (catalytic) | FeBr₃ or AlCl₃ (catalytic to stoichiometric) |
| Solvent | Neat or high-boiling inert solvent | Dichloromethane, Acetonitrile, or Neat |
| Temperature | 80 - 110 °C | 25 - 150 °C (depending on reagent) |
| Reaction Time | 4 - 24 hours | 6 - 48 hours |
| Typical Yield | 60 - 85% | 50 - 75% |
References
Technical Support Center: Synthesis of Trifluoromethylpyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of trifluoromethylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently encountered challenges during synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the synthesis of trifluoromethylpyrimidine derivatives.
Q1: My reaction to form the pyrimidine ring from ethyl trifluoroacetoacetate and an amidine is giving a low yield. What are the likely causes?
A1: Low yields in the initial ring-closure reaction are a frequent problem. Several factors can be at play:
-
Purity of Starting Materials: Ensure the ethyl trifluoroacetoacetate is pure and the amidine hydrochloride is dry. Amidines can be hygroscopic, and the presence of water can lead to hydrolysis of starting materials and intermediates.[1]
-
Reaction Conditions: The choice of base and solvent is critical. While common bases include sodium ethoxide or potassium carbonate, the optimal choice depends on the specific substrates.[1] Anhydrous conditions are highly recommended.[1]
-
Regioselectivity Issues: The condensation of a β-dicarbonyl compound with an amidine can sometimes lead to the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.[2][3] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both reactants.[2][4]
Q2: I am observing an unexpected peak in my mass spectrum that corresponds to the desired product +16 amu. What could this be?
A2: An additional mass of 16 amu is a strong indication of the formation of a pyrimidine N-oxide. This is a common side product when using oxidizing agents or even under aerobic conditions.[5][6]
Q3: During the chlorination of a hydroxypyrimidine intermediate with phosphorus oxychloride (POCl3), I am getting a complex mixture of products. How can I improve the selectivity?
A3: Chlorination with POCl3 can be a harsh reaction, and several side reactions can occur:[7][8]
-
Over-chlorination: If there are other reactive sites on the molecule, they may also be chlorinated.
-
Decomposition: The high temperatures often required for this reaction can lead to the decomposition of starting materials or products.
-
Hydrolysis: During the workup, the chlorinated product can be hydrolyzed back to the starting hydroxypyrimidine if not handled carefully.[9] Using a non-aqueous workup or quenching the reaction mixture with care on ice can minimize this.[9]
Q4: My final trifluoromethylpyrimidine product appears to be unstable and is degrading over time, even during purification. What could be the cause?
A4: While the trifluoromethyl group is generally considered stable, it can be susceptible to hydrolysis under certain conditions.[10] Additionally, some pyrimidine derivatives can undergo photochemical reactions, such as dimerization, when exposed to UV light.[11][12]
Part 2: Troubleshooting Guides for Common Side Products
This section provides detailed troubleshooting for specific side products encountered during the synthesis of trifluoromethylpyrimidine derivatives.
Side Product 1: Pyrimidine N-Oxides
Issue: Formation of an N-oxide derivative of the target trifluoromethylpyrimidine.
Causality: Pyrimidine N-oxides are formed by the oxidation of one of the nitrogen atoms in the pyrimidine ring.[5][6] This can occur intentionally with the use of peracids like m-chloroperbenzoic acid (m-CPBA) or unintentionally due to the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures.[5][6] The nitrogen atoms of the pyrimidine ring are nucleophilic and can react with electrophilic oxygen sources.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-oxide formation.
Recommended Actions:
-
Inert Atmosphere: If the oxidation is unintentional, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Degas Solvents: Ensure all solvents are thoroughly degassed prior to use.
-
Lower Temperature: High temperatures can promote oxidation. If possible, run the reaction at a lower temperature.
-
Alternative Reagents: If an oxidizing agent is part of the reaction, consider using a milder reagent or reducing the stoichiometry.
-
Purification: N-oxides are generally more polar than their non-oxidized counterparts and can often be separated by column chromatography.
Side Product 2: Hydrolyzed Trifluoromethyl Group
Issue: The trifluoromethyl group is converted to a carboxylic acid group.
Causality: The trifluoromethyl group is generally stable, but it can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[10] The mechanism involves the stepwise nucleophilic attack of water or hydroxide ions on the carbon atom of the CF3 group, with the elimination of fluoride ions. The presence of the electron-withdrawing pyrimidine ring can influence the susceptibility of the CF3 group to hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for CF3 group hydrolysis.
Recommended Actions:
-
Control pH: Avoid strongly acidic or basic conditions, especially during heating. If an acid or base is required, use the mildest conditions possible and consider using a buffer.
-
Lower Temperature: Perform the reaction and workup at the lowest practical temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent water from participating in the hydrolysis.
-
Limit Exposure Time: Minimize the time the compound is exposed to harsh conditions.
Side Product 3: Pyrimidine Dimers
Issue: Formation of a product with approximately double the mass of the expected product, particularly when the reaction is exposed to light.
Causality: Pyrimidine rings can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane pyrimidine dimers (CPDs).[12][13] This is a photochemical reaction and is more likely to occur if the reaction mixture is exposed to sunlight or other sources of UV radiation.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrimidine dimerization.
Recommended Actions:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent exposure to light.
-
Use Amber Glassware: Utilize amber-colored glassware for the reaction and storage of the product to filter out UV radiation.
-
Workup in Dim Light: Perform the workup and purification steps in a darkened fume hood or under low-light conditions.
Part 3: Experimental Protocols
This section provides a general experimental protocol for a common step in the synthesis of trifluoromethylpyrimidine derivatives and a method for the identification of impurities.
Protocol 1: General Procedure for the Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This protocol describes the conversion of a hydroxypyrimidine to a chloropyrimidine, a key intermediate in the synthesis of many trifluoromethylpyrimidine derivatives.[14]
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) in POCl3 (5.0-10.0 eq), add N,N-dimethylaniline (1.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 2: Identification and Characterization of Impurities
This protocol outlines a general workflow for the identification and characterization of unknown side products.[15][16][17][18][19]
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): For initial assessment of the reaction mixture and to guide purification.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the reaction mixture, providing initial clues to the identity of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the main product and any isolated impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the impurities.
Workflow:
-
Analyze the Crude Mixture: Obtain an HPLC and LC-MS of the crude reaction mixture to identify the number of components and their molecular weights.
-
Isolate Impurities: If an impurity is present in a significant amount, attempt to isolate it using preparative HPLC or careful column chromatography.
-
Structural Elucidation: Subject the isolated impurity to NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D experiments like COSY and HSQC) and HRMS to determine its structure.
-
Mechanistic Hypothesis: Based on the structure of the impurity, propose a plausible mechanism for its formation. This will help in optimizing the reaction conditions to minimize its formation in the future.
Part 4: Data Summary
Table 1: Common Side Products and Their Mass Spectral Signatures
| Side Product | Mass Change from Expected Product | Plausible Cause |
| N-Oxide | +16 amu | Oxidation |
| Hydrolyzed CF3 Group | +10 amu (COOH vs CF3) | Acidic or basic hydrolysis |
| Dimer | ~2x Molecular Weight | Exposure to UV light |
| Over-chlorination | +34.5 amu per additional Cl | Harsh chlorinating conditions |
| Incomplete Chlorination | -18.5 amu (OH vs Cl) | Insufficient chlorinating agent or reaction time |
Part 5: References
-
Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. HETEROCYCLES, 16(4), 565-568.
-
T. J. Kress, E. F. Szymanski. (1982). Chemistry of Pyrimidine. 2. Synthesis of Pyrimidine N-Oxides and 4-Pyrimidinones by Reaction of 5-Substituted Pyrimidines with Peracids. Evidence for Covalent Hydrates as Reaction Intermediates. The Journal of Organic Chemistry, 47(13), 2768–2771.
-
I. v. d. Vorst, H. (1971). Studies on the Mechanism of the Photosensitized Dimerization of Pyrimidines. Zeitschrift für Naturforschung B, 26(6), 621-622.
-
Wikipedia. (2023). Pyrimidine dimer.
-
Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145–1154.
-
Douki, T., & Cadet, J. (2001). UVA-induced cyclobutane pyrimidine dimers in DNA: A direct photochemical mechanism?. Photochemical & Photobiological Sciences, 1(1), 16-20.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Organic Chemistry Portal. Pyrimidine synthesis.
-
Cadet, J., Douki, T., & Ravanat, J.-L. (2015). UVA-induced cyclobutane pyrimidine dimers in DNA: a direct photochemical mechanism?. Organic & Biomolecular Chemistry, 13(20), 5844-5847.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 748.
-
Kim, S.-T., & Sancar, A. (1993). Photochemistry, photophysics, and mechanism of pyrimidine dimer repair by DNA photolyase. Photochemistry and Photobiology, 57(5), 895-904.
-
Thompson, L. A., Moore, K. W., & Ellingboe, J. W. (2000). Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Organic Letters, 2(21), 3389–3391.
-
Li, W., & Li, Q. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 233-235, 1321-1324.
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7113-7118.
-
Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Wang, H., Wen, K., Fesik, S. W., Shen, W., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4486–4495.
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Kumar, A., & Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443.
-
ChemicalBook. (2025). 2,4-Dichloro-5-fluoropyrimidine.
-
Al-Masri, M., Al-Bitar, Z., & Al-Halabi, R. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7380–7388.
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7113-7118.
-
Biosynth. (2025). 2,4-Dichloro-5-trifluoromethylpyrimidine.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Cantatore, G., & Piseddu, G. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (5), 1033–1038.
-
Schöne, C., & Gevorgyan, V. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy Derivatives by a [3+3] Annulation Strategy. Synthesis, 53(10), 1699-1710.
-
Schöne, C., & Gevorgyan, V. (2021). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Chemistry – A European Journal, 27(31), 8145-8151.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
-
BenchChem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis.
-
BenchChem. (2025). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.
-
Ishihara, Y., & Baran, P. S. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 97–106.
-
ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
-
Organic Syntheses. (2011). Pyridine-N-oxide.
-
Ermer, J. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-2.
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103481.
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193.
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679.
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679.
-
Itoh, T., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8159-8164.
-
ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
ChemRxiv. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
-
The Journal of Organic Chemistry. American Chemical Society.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 13. UVA-induced cyclobutane pyrimidine dimers in DNA: a direct photochemical mechanism? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. biomedres.us [biomedres.us]
How to avoid debromination in pyrimidine reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrimidine-based compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination in pyrimidine reactions, helping you optimize your synthetic routes and improve yields.
Part 1: Frequently Asked Questions (FAQs) - Understanding Debromination
This section addresses the fundamental principles behind the undesired debromination of pyrimidines.
Q1: What is hydrodebromination and why is it a persistent problem with bromopyrimidines?
Hydrodebromination is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge.[2]
Pyrimidines are particularly susceptible for two main reasons:
-
Electron-Deficient Ring: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring "electron-poor." This electronic nature can influence the stability of key intermediates in catalytic cycles, sometimes favoring pathways that lead to debromination.[1]
-
Catalytic Side Pathways: In many common transformations, especially palladium-catalyzed cross-coupling reactions, reactive species can be generated that preferentially cleave the C-Br bond and replace it with a C-H bond.[3][4]
Q2: What is the primary chemical mechanism behind debromination in cross-coupling reactions?
In palladium-catalyzed reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira), the most common culprit is the formation of a palladium-hydride (Pd-H) species .[3] This species can intercept the oxidative addition intermediate (Pyrimidine-Pd-Br) before the desired coupling can occur. A subsequent reductive elimination step then releases the debrominated pyrimidine and regenerates the Pd(0) catalyst, which can continue this undesired cycle.
Sources of the critical hydride can include:
-
The Base: Strong bases, particularly alkoxides, can react with other components to form hydrides.[3]
-
The Solvent: Protic solvents like alcohols or residual water can be a source of hydrides or protons that facilitate the pathway.[1][2]
-
Reagents & Impurities: Boronic acids, amines, or other additives can sometimes degrade or contain impurities that act as hydride donors.[3]
Q3: In which common reactions should I be most vigilant for debromination?
While possible in many scenarios, debromination is most frequently encountered in palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: A very common reaction where debromination can significantly impact yields.[5][6]
-
Buchwald-Hartwig Amination: The formation of the C-N bond competes with a potential β-hydride elimination pathway that can lead to the debrominated arene.[7][8]
-
Sonogashira Coupling: This C-C bond formation is also susceptible, and careful condition selection is required to minimize the side reaction.[3][9][10]
Part 2: Troubleshooting Guide - Strategies to Avoid Debromination
This section provides a structured, problem-solving approach to minimize or eliminate debromination in your reactions.
Problem: My palladium-catalyzed cross-coupling reaction shows significant debromination byproduct. What should I do?
This is a common issue. A systematic approach to optimizing your reaction conditions is the most effective way to solve it. The following workflow diagram and detailed explanations provide a clear path forward.
Detailed Troubleshooting Steps
The table below provides a deeper dive into the key reaction parameters, offering specific recommendations and explaining the chemical rationale behind each choice.
| Parameter | Recommendation to Minimize Debromination | Rationale & Expert Insights |
| Base | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[3][11] | Strong bases, especially in the presence of trace water or alcohol, are primary culprits in generating palladium-hydride species that cause debromination.[2][3] Weaker inorganic bases are less prone to this pathway, tipping the kinetic balance in favor of the desired cross-coupling. |
| Temperature | Lower the reaction temperature. Start optimization around 60-80 °C before resorting to higher temperatures (100-120 °C).[1][3] | Debromination may have a higher activation energy than the desired productive cycle.[3] Lowering the temperature can significantly increase selectivity by disfavoring the undesired pathway, even if it means a longer reaction time. |
| Catalyst & Ligand | Use a low catalyst loading (1-3 mol%). Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[3][5] | These advanced ligands are designed to accelerate the final, product-forming reductive elimination step. If this step is fast, the palladium intermediate is less likely to be intercepted by a hydride, thus suppressing the debromination side reaction.[5] |
| Solvent | Use high-purity, anhydrous, and thoroughly degassed aprotic solvents like 1,4-dioxane, toluene, or THF.[1] Avoid protic solvents (e.g., methanol, ethanol). | Protic solvents can act as a source for the hydrides that fuel the debromination cycle.[1][2] Rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with argon) is critical to remove oxygen, which can damage the catalyst and alter the reaction course.[3] |
| Reagent Quality | Use fresh, high-quality coupling partners (e.g., boronic acids). Consider using more stable boronic acid surrogates like pinacol esters or MIDA boronates .[12] | Boronic acids can degrade over time via protodeboronation, especially under reaction conditions. This decomposition can not only lower the effective concentration of your nucleophile but also potentially contribute to side reactions. MIDA boronates are exceptionally stable and release the boronic acid slowly under basic conditions, which can lead to cleaner reactions.[12] |
Visualizing the Competing Reaction Pathways
To fully grasp the problem, it's essential to visualize how hydrodebromination acts as an "off-cycle" competitor to the desired cross-coupling reaction.
Part 3: Validated Experimental Protocols
The following protocols provide robust starting points for common reactions, incorporating the principles discussed above to minimize debromination.
Protocol 1: Robust Suzuki-Miyaura Coupling of a Bromopyrimidine
This protocol is designed for coupling an arylboronic acid with a potentially sensitive bromopyrimidine substrate.
Reagents & Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)[3]
-
Anhydrous, degassed 1,4-dioxane and degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyrimidine (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (a 5:1 to 10:1 ratio is a good starting point, e.g., 5 mL dioxane, 0.5 mL water) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS) by taking small aliquots. Check for the consumption of the starting material. Typical reaction times are 4-16 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol uses a mild base and a well-established catalyst system to favor C-N bond formation.
Reagents & Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.1 - 1.3 equiv)
-
Pd₂(dba)₃ (2 mol%) or a G3/G4 Precatalyst (2 mol%)
-
Xantphos (4-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[8]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add the 5-bromopyrimidine (1.0 mmol) and the anhydrous, degassed solvent (e.g., 5 mL Toluene). If the amine is a liquid, add it (1.2 mmol) via syringe. If it is a solid, add it along with the other solids in step 1.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 6-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of Dihalopyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the selective functionalization of dihalopyrimidines. Pyrimidine cores are a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] The ability to precisely and selectively functionalize dihalopyrimidine scaffolds, such as 2,4-dichloropyrimidine, is crucial for diversity-oriented synthesis in drug discovery programs.[1][2][3][4]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of catalyst selection and achieve desired regioselectivity in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my cross-coupling reaction on a 2,4-dihalopyrimidine preferentially react at the C4 position?
This is the generally observed and "conventional" regioselectivity. The C4 (and C6) position on the pyrimidine ring is inherently more electron-deficient than the C2 or C5 positions.[5][6] This higher electrophilicity makes the C4-halogen bond more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[6] For most standard palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, C4-selectivity is the expected outcome, especially in the absence of other directing groups on the pyrimidine ring.[1][5]
Q2: I need to functionalize the C2 position. How can I invert the conventional C4-selectivity?
Achieving C2-selectivity has been a long-standing challenge but is now possible through careful catalyst and ligand selection.[7] Recent studies have shown that palladium(II) precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C–S cross-coupling of 2,4-dichloropyrimidine with thiols.[8][9] The use of a specific precatalyst, such as (η³-tBu-indenyl)PdCl(IPent), has been reported to provide excellent C2 selectivity (>99:1) under mild conditions.[1] This atypical selectivity is highly sensitive to the catalyst structure and appears to proceed through a mechanistic pathway that may differ from a typical oxidative addition.[7][8]
Q3: What is the role of the ligand in controlling regioselectivity?
The ligand is arguably the most critical component for controlling selectivity.[10] Its electronic and steric properties directly influence the palladium center's reactivity.
-
For Conventional C4-Selectivity: Standard phosphine ligands like triphenylphosphine (PPh₃) or chelating phosphines like dppf are often sufficient.[11][12]
-
For Inverting to C2-Selectivity: Very sterically hindered ligands are required. Bulky NHC ligands (like IPent) or monophosphine ligands (like QPhos) can favor coupling at the less reactive C2 position by altering the mechanism or transition state of the oxidative addition step.[1][13][14] The design of the catalyst and its ligands, rather than just the substrate's inherent properties, determines the reaction's outcome.[10]
Q4: Which palladium source should I start with: a precatalyst or generating the Pd(0) species in situ?
For reproducibility and reliability, using a well-defined palladium(II) precatalyst is highly recommended.[15]
-
Precatalysts (e.g., PEPPSI-type, Buchwald G3/G4): These are air- and moisture-stable compounds that are readily activated under the reaction conditions to generate the active Pd(0) species. This ensures a consistent concentration of the active catalyst.[15][16]
-
In situ Generation (e.g., from Pd(OAc)₂ or Pd₂(dba)₃): While common, the reduction of these Pd(II) or Pd(0) sources to the active mononuclear Pd(0)L species can be inconsistent. The efficiency of this reduction can be sensitive to solvent, base, and impurities, potentially leading to lower yields or catalyst decomposition into palladium black.[17]
Troubleshooting Guide: Common Experimental Issues
Problem 1: No reaction or very low conversion of the dihalopyrimidine.
| Potential Cause | Diagnostic Check & Recommended Solution |
| Inactive Catalyst | The active Pd(0) species was not generated or has decomposed. Solution: Use a fresh, well-defined Pd(II) precatalyst.[16] If using a Pd(II) salt like Pd(OAc)₂, ensure your phosphine ligand is pure and not oxidized. Consider a pre-activation step by stirring the Pd source and ligand together in the solvent for a few minutes before adding other reagents.[15] |
| Inappropriate Ligand | The chosen ligand is not suitable for activating the C-Cl bond, which is stronger than C-Br or C-I bonds.[6] Solution: For challenging chloro-substrates, switch to a more electron-rich and bulky ligand. For Suzuki, Buchwald-Hartwig, or Sonogashira couplings, consider bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr, IPent).[11][16] |
| Insufficiently Strong Base | The base is too weak to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) step.[16][18] Solution: For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[19] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[18][20] Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | Aryl chlorides require higher thermal energy for efficient oxidative addition.[16] Solution: Increase the reaction temperature, potentially switching to a higher-boiling solvent like dioxane, toluene, or DMF. Microwave irradiation can also be highly effective for reducing reaction times and improving yields.[17] |
| Impure Reagents | Water or oxygen can deactivate the catalyst. Boronic acids can degrade over time.[15][21] Solution: Use anhydrous solvents and degas the reaction mixture thoroughly (e.g., via freeze-pump-thaw or by bubbling with argon/nitrogen for 15-20 minutes). Use fresh, high-purity boronic acid or amine coupling partners.[6][21] |
Problem 2: Poor regioselectivity; obtaining a mixture of C2 and C4 isomers.
| Potential Cause | Diagnostic Check & Recommended Solution |
| "Leaky" Catalyst Control | The catalyst system provides some preference but is not selective enough. Solution (to favor C4): Switch to a less bulky ligand (e.g., PPh₃) or even ligand-free "Jeffery" conditions, which can enhance C4 selectivity dramatically.[13][14] Solution (to favor C2): This requires a highly specialized catalyst. Ensure you are using a validated Pd(II) precatalyst with a very bulky NHC ligand like IPent, as selectivity is extremely sensitive to the precatalyst structure.[1][8] |
| Competing SNAr Reaction | Nucleophilic aromatic substitution (SNAr) is competing with the Pd-catalyzed cross-coupling. SNAr on 2,4-dichloropyrimidine also favors the C4 position.[7] This is common with highly nucleophilic partners like electron-poor thiolates.[1] Solution: Lower the reaction temperature. The catalyzed cross-coupling often has a lower activation energy than the uncatalyzed SNAr. For the C2-selective C-S coupling, running the reaction at 0 °C was critical to suppress the C4-SNAr pathway.[1] |
Problem 3: Significant formation of side products (e.g., protodeboronation, homocoupling).
| Potential Cause | Diagnostic Check & Recommended Solution |
| Protodeboronation | The boronic acid is being replaced by a proton from a water or alcohol source before it can transmetalate to the palladium center. This is often exacerbated by high temperatures.[19] Solution: Use anhydrous conditions and a carefully dried base. Sometimes, adding a small amount of water is necessary for couplings with K₃PO₄, but excess water is detrimental.[22] Consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester). |
| Homocoupling | Two molecules of the boronic acid (Suzuki) or alkyne (Sonogashira) couple with each other. Solution: Ensure efficient oxidative addition of the dihalopyrimidine to the catalyst. This can be improved by using a slight excess of the aryl halide.[19] For Sonogashira, consider using copper-free conditions, as the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[16] |
Data Summary & Catalyst Comparison
The choice of palladium precatalyst and ligand is the determining factor in achieving site-selectivity.
| Desired Selectivity | Reaction Type | Dihalopyrimidine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Selectivity (C4:C2) | Source |
| C4 (Conventional) | Suzuki-Miyaura | 2,4-dichloropyrimidine | Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | >20:1 | [17] |
| C4 (Conventional) | Buchwald-Hartwig | 2,4-dichloropyrimidine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Predominantly C4 | [20][23] |
| C4 (High Selectivity) | Suzuki-Miyaura | 2,4-dichloropyridine* | PdCl₂ | None | K₃PO₄ | iPrOH/H₂O | 80 | >99:1 | [24] |
| C2 (Inverted) | C-S Coupling | 2,4-dichloropyrimidine | (η³-tBu-indenyl)PdCl | IPent | DBU | THF | 0 | 1:>99 | [1] |
*Data for 2,4-dichloropyridine is included to illustrate the power of ligand-free conditions for enhancing selectivity at the position distal to the most activating nitrogen, a principle applicable to pyrimidines.
Key Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is a robust starting point for achieving conventional C4-selectivity.
-
Reaction Setup: To a dry, oven-flamed Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2,4-dihalopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[17]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). The reaction concentration is typically 0.1-0.2 M.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for C2-Selective C-S Coupling with Thiols
This protocol is based on the novel method for inverting selectivity.[1]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (η³-tBu-indenyl)PdCl(IPent) (2 mol%).
-
Reagent Addition: Add the 2,4-dichloropyrimidine (1.0 equiv.).
-
Solvent and Cooling: Add anhydrous, degassed THF (to 0.2 M). Cool the mixture to 0 °C in an ice bath.
-
Base and Nucleophile Addition: Add the thiol (1.1 equiv.) followed by the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv.).
-
Reaction: Stir the reaction mixture vigorously at 0 °C.
-
Monitoring: Monitor the reaction closely by LC-MS. The reaction is often complete within a few hours.
-
Workup & Purification: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Purify the crude material via flash column chromatography to isolate the C2-substituted product.
Visualized Workflows & Mechanisms
Diagram 1: Decision Workflow for Catalyst Selection
This flowchart provides a logical path for choosing a starting point for your experiment based on the desired regiochemical outcome.
Caption: Catalyst selection decision tree for dihalopyrimidine coupling.
Diagram 2: Generalized Palladium Cross-Coupling Cycle
This diagram illustrates the fundamental steps in a typical cross-coupling reaction, highlighting where common issues can arise.
Caption: Key steps and potential failure points in a Pd catalytic cycle.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. quora.com [quora.com]
- 22. reddit.com [reddit.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Welcome to the technical support guide for the purification of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine (CAS No. 785777-94-8). This document is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar halogenated pyrimidine intermediates. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the two bromine atoms, imparts unique chemical properties that can present specific challenges during purification.[1][2] This guide provides field-proven insights and step-by-step protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges stem from three aspects of the molecule's structure:
-
Potential for Dehalogenation: The C-Br bonds can be labile under certain conditions, particularly reductive environments or when exposed to highly activated catalysts in subsequent steps, leading to mono-brominated or fully de-brominated impurities.[3]
-
Interaction with Stationary Phase: As a heterocyclic compound containing nitrogen, it can interact strongly with the acidic silanol groups on standard silica gel during column chromatography.[3][4] This can lead to significant streaking, poor separation, and even decomposition, resulting in low recovery.
-
Removing Structurally Similar Impurities: Process-related impurities, such as unreacted starting materials or mono-brominated intermediates (e.g., 4-Bromo-6-(trifluoromethyl)pyrimidine), may have very similar polarities, making separation difficult.[5]
Q2: What is the recommended first-pass purification method for a crude solid sample?
A2: For a solid crude product that appears mostly pure but may contain colored impurities or small amounts of side products, recrystallization is the most efficient and scalable first-line technique.[6] It is excellent for removing trace impurities that are either much more soluble or much less soluble than the product in the chosen solvent system. The ideal solvent should dissolve the compound poorly at room temperature but readily at an elevated temperature.[6]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of methods is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column is often a good starting point for fluorinated pyrimidines.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying any volatile impurities or residual solvents.[8]
-
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Spectroscopy: Provides definitive structural confirmation and can detect impurities with distinct NMR signatures. ¹⁹F NMR is particularly powerful for confirming the integrity of the trifluoromethyl group. Quantitative NMR (qNMR) can determine absolute purity without needing a specific reference standard for the compound itself.[8]
Q4: My compound is a persistent yellow/brown color, even after initial purification. What causes this?
A4: Discoloration in halogenated and nitrogen-containing heterocycles is often due to trace-level oxidation or degradation products.[3][9] These impurities can sometimes be difficult to separate because they are present in very small quantities but are highly colored. Storing the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place can help prevent further degradation.[3]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery or Product Decomposition During Column Chromatography
Your compound streaks badly on a silica TLC plate, and you experience significant material loss after running a silica gel column.
-
Underlying Cause: The pyrimidine nitrogens are likely interacting with the acidic surface of the silica gel, causing strong adsorption and, in some cases, acid-catalyzed decomposition.[4][10] The trifluoromethyl group is generally stable but can be sensitive to strong acids.[11]
-
Solutions & Protocol:
-
Assess Stability with 2D TLC: Before committing to a column, run a 2D TLC. Spot the compound, run the plate in a chosen solvent system, rotate it 90 degrees, and run it again in the same solvent. If new spots appear or the spot changes shape, it confirms instability on silica.[10]
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and is a good alternative for basic or acid-sensitive compounds.
-
Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine (Et₃N) or ammonia solution.[4] This neutralizes the acidic sites and typically resolves streaking issues for nitrogen-containing compounds.
-
Workflow Diagram: Selecting the Right Chromatographic Conditions
Caption: Decision tree for selecting the appropriate column chromatography conditions.
-
Issue 2: Recrystallization Fails to Remove a Key Impurity
You have an impurity with a similar TLC Rf value to your product, and recrystallization does not improve the purity.
-
Underlying Cause: The impurity has very similar solubility properties to the desired product, likely because it is structurally related (e.g., a positional isomer or a mono-brominated analog).[5]
-
Solutions & Protocol:
-
Switch to a Different Purification Method: When co-crystallization occurs, column chromatography is the necessary next step as it separates based on polarity rather than solubility.[5] Carefully optimize the eluent system with TLC to maximize the separation (ΔRf) between your product and the impurity.
-
Optimize the Recrystallization Solvent System:
-
Solvent Screening: Test a range of solvents with varying polarities (see table below).
-
Two-Solvent Recrystallization: If a single perfect solvent cannot be found, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution just becomes cloudy. Allow it to cool slowly.[12] This subtle change in solubility can sometimes leave the impurity behind in the mother liquor.
-
Table 1: Common Solvents for Recrystallization Screening
Solvent Polarity Boiling Point (°C) Notes Hexanes / Heptane Non-polar 69 / 98 Good "poor" solvent for two-solvent systems. Toluene Non-polar 111 Can be effective for aromatic compounds. Dichloromethane (DCM) Polar Aprotic 40 Low boiling point can make it tricky to use. Ethyl Acetate (EtOAc) Medium Polarity 77 A versatile solvent for many organic compounds. Isopropanol (IPA) Polar Protic 82 Often a good choice for inducing crystallization. | Ethanol / Methanol | Polar Protic | 78 / 65 | May be too polar, but worth testing. |
-
Issue 3: The Compound "Oils Out" During Recrystallization
Upon cooling your hot, saturated solution, the compound separates as an oil instead of forming solid crystals.
-
Underlying Cause: This typically happens when the solution is too concentrated, cools too quickly, or the melting point of the solid is lower than the boiling point of the solvent. The high concentration of solute drops out of solution above its melting point.
-
Solutions:
-
Cool More Slowly: After dissolving, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[6]
-
Use More Solvent: The solution may be supersaturated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites to initiate crystallization.[6][12]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to act as a template for crystal growth.[6]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Isopropanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding isopropanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.[6][12]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4.[10]
-
Column Preparation:
-
Prepare the eluent (e.g., 95:5 Hexane:EtOAc) and add 1% triethylamine (Et₃N) by volume.
-
Pack a glass column with silica gel using a slurry of this Et₃N-containing eluent. Ensure the column is packed uniformly without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution & Fraction Collection: Begin elution with the solvent system, maintaining a constant flow rate. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Managing reaction temperature for trifluoromethylpyrimidine synthesis
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Welcome to the technical support center for trifluoromethylpyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. The introduction of a trifluoromethyl (CF3) group into a pyrimidine ring is a powerful strategy in medicinal chemistry and agrochemistry, often enhancing metabolic stability and bioavailability.[1][2] However, the reactions involved are frequently sensitive to thermal conditions.
This guide is structured to directly address the challenges you may encounter. We will move from troubleshooting specific, acute problems to broader frequently asked questions, ensuring you understand not just the "how," but the critical "why" behind each procedural step.
Troubleshooting Guide: Common Temperature-Related Issues
This section is formatted as a direct Q&A to address specific problems observed during or after your reaction.
Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted starting material. Could temperature be the cause?
Answer: Absolutely. Sub-optimal temperature is a primary cause of low conversion. Several factors could be at play:
-
Insufficient Activation Energy: If the reaction temperature is too low, the system may not have enough energy to overcome the activation barrier, leading to a stalled or sluggish reaction.[3] Many cyclocondensation reactions require heating to reflux to proceed to completion.[4][5]
-
Poor Solubility: Reactants may not be fully soluble at lower temperatures, limiting their availability to react. Ensure your chosen solvent is appropriate for the desired temperature range.[4]
-
Incorrect Reaction Time: Temperature and reaction time are intrinsically linked. A reaction that completes in 4 hours at reflux might take over 24 hours at room temperature.[5][6] It is critical to monitor reaction progress via TLC or another analytical method to determine the optimal reaction time at your chosen temperature.[3][4]
Solution Pathway: If you suspect the temperature was too low, you can cautiously increase the heat and continue to monitor the reaction. For future experiments, consult literature for the optimal temperature range for your specific substrate and catalyst system. A moderate increase in temperature or allowing for a longer reaction time can often drive the reaction to completion.[4]
Question 2: I've isolated my product, but it's contaminated with a significant, hard-to-remove byproduct. How is this related to temperature?
Answer: Byproduct formation is a classic sign of poor temperature control, specifically running the reaction too hot. Elevated temperatures can open up alternative reaction pathways that compete with your desired synthesis.
-
Urea Decomposition & Hantzsch Pathway: In reactions like the Biginelli synthesis, which uses urea as a nitrogen source, high temperatures can cause urea to decompose into ammonia. This ammonia can then participate in a competing Hantzsch-type reaction, forming a highly fluorescent 1,4-dihydropyridine (DHP) byproduct that is often difficult to separate from the desired dihydropyrimidinone (DHPM).[4][7] Lowering the reaction temperature is a key strategy to minimize this side reaction.[7]
-
Dimerization or Polymerization: Starting materials or reactive intermediates can self-condense or polymerize at high temperatures, especially under acidic conditions.[3][8] This is often observed as the formation of insoluble materials in the reaction flask.
-
Product Degradation: The desired trifluoromethylpyrimidine product itself may not be stable at excessive temperatures, leading to degradation over time.[3][9][10]
Question 3: My reaction started to bubble violently and the temperature spiked unexpectedly, even with the heating mantle turned off. What happened?
Answer: You have likely experienced an exothermic reaction and are at risk of a thermal runaway. This is a hazardous situation where the reaction generates heat faster than the system can dissipate it, leading to a dangerous feedback loop of increasing reaction rate and heat generation.[11]
Reactions involving highly reactive reagents, such as alkylating agents, are often exothermic and require stringent temperature management.[11] The initial heating may be required to start the reaction, but once initiated, the reaction's own heat release can sustain and even accelerate it.
Prevention and Emergency Response:
-
Risk Assessment: Before starting, review the literature for any known thermal hazards associated with your specific reagents and reaction type.[11]
-
Controlled Addition: Add reactive agents slowly and portion-wise, especially when scaling up. For highly exothermic steps, use an ice bath to maintain a low temperature during the addition.[6][12]
-
Vigilant Monitoring: Never leave a potentially exothermic reaction unattended. Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Emergency Plan: If you detect a rapid, uncontrolled temperature increase, immediately stop all reagent addition and maximize cooling (e.g., by adding more ice/dry ice to the external cooling bath).[11] Have a plan for emergency quenching if necessary.
Visual Troubleshooting Guide
This decision tree can help diagnose common issues in trifluoromethylpyrimidine synthesis.
Caption: Troubleshooting decision tree for temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for trifluoromethylpyrimidine synthesis?
There is no single "typical" temperature. The optimal temperature is highly dependent on the specific synthetic route, reagents, and catalyst used. Published procedures show a wide range:
-
Some modern, copper-mediated trifluoromethylations can proceed at room temperature.[1][13]
-
Amide coupling steps are often run at a controlled 25°C for several hours.[12]
-
Reactions involving substitutions or cyclizations may require elevated temperatures, such as refluxing in a solvent like ethanol or heating to 60-80°C.[4][6][14]
-
Certain condensation reactions require very high heat, sometimes up to 160-180°C, to drive the reaction and remove volatile byproducts like water.[15]
Q2: How should I set up my apparatus for a temperature-sensitive reaction?
Proper setup is crucial for effective temperature management.
Caption: Workflow for setting up a temperature-controlled reaction.
Q3: Can microwave-assisted heating be used?
Yes, microwave irradiation is a modern technique used to accelerate these reactions. It can significantly reduce reaction times and sometimes improve yields. For example, a copper-mediated trifluoromethylation of pyrimidine nucleosides has been successfully performed using microwave heating, providing a simple and high-yielding protocol.[16] However, this requires specialized equipment and careful protocol development to avoid overheating and pressure buildup.
Data Summary: Temperature in Trifluoromethylpyrimidine Synthesis
The following table summarizes conditions from various published synthetic routes. This is for reference only; always optimize for your specific substrates.
| Target Compound Type | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-(trifluoromethyl)pyrimidine-5-ol | 1,3-diamino-2-hydroxypropane, ethyl trifluoroacetate | 160-180°C | 4-6 h | ~60% | [15] |
| 2-chloro-4-(trifluoromethyl)pyrimidine | 2-hydroxy-4-trifluoromethylpyrimidine, PCl5 | Reflux | 2 h | 70% | [5] |
| 5-trifluoromethylpyrimidine derivatives | 2,4-dichloro-5-trifluoromethylpyrimidine, aminothiophene | 0°C to RT | Overnight | N/A | [6] |
| Amide-bearing trifluoromethyl pyrimidines | Intermediate + Aromatic acid, EDCI | 25°C | 8-10 h | 20-61% | [12] |
| Thiazolo[4,5-d]pyrimidine derivatives | Thiazole + Trifluoroacetic anhydride | Reflux | 4 h | ~66% | [17] |
Example Protocol: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
This protocol is adapted from a known procedure and highlights critical temperature control points.[5]
Materials:
-
2-hydroxy-4-(trifluoromethyl)pyrimidine (1 eq)
-
Phosphorus pentachloride (PCl5) (1.5 eq)
-
Phosphorus oxychloride (POCl3) (as solvent)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Initial Charging: Add 2-hydroxy-4-(trifluoromethyl)pyrimidine to the flask, followed by phosphorus oxychloride.
-
Cooling for Reagent Addition: Cool the stirred mixture in an ice-water bath to approximately 0-5°C.
-
Causality: The reaction of PCl5 with the hydroxyl group is exothermic. Adding it at a low temperature prevents an initial, uncontrolled temperature spike and potential side reactions.
-
-
Controlled Addition: Add PCl5 slowly in small portions to the cooled mixture, ensuring the internal temperature does not rise significantly.
-
Heating to Reflux: Once the addition is complete, remove the ice bath. Place the flask in a heating mantle and slowly heat the mixture to reflux.
-
Causality: The substitution reaction requires heat to proceed to completion. Refluxing ensures the reaction is maintained at a constant, elevated temperature determined by the boiling point of the solvent (POCl3).
-
-
Monitoring: Maintain the reflux for 2 hours. The reaction can be monitored by TLC if a suitable method is developed, or run for the prescribed time.
-
Work-up (Post-Reaction Cooling): After 2 hours, turn off the heating and allow the reaction to cool to room temperature. Further cool the reaction solution in an ice bath before quenching.
-
Causality: The quenching step, typically involving the slow addition of the reaction mixture to ice water, is highly exothermic and potentially violent. Ensuring the mixture is cold before quenching is a critical safety step.
-
-
Quenching and Extraction: Slowly and carefully pour the cooled reaction mixture into a beaker of stirred ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), and proceed with standard washing and purification steps.
By carefully managing temperature at each critical stage—from controlled addition to stable reflux and safe quenching—you can maximize both the yield and purity of your target trifluoromethylpyrimidine, while ensuring the safety of the operation.
References
- 1. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 13. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 16. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Scale-Up of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dibromo-6-(trifluoromethyl)pyrimidine. This guide is designed to provide field-proven insights and troubleshooting strategies for the common challenges encountered during the synthesis and scale-up of reactions involving this critical building block. As a trifluoromethylated and di-brominated heterocyclic compound, its synthesis presents unique challenges that require careful control over reaction parameters to ensure safety, yield, and purity.
Foundational Safety Protocols
Before initiating any experimental work, a thorough understanding of the safety protocols is paramount. Trifluoromethylated pyrimidines and brominating agents present specific hazards that must be managed.[1]
1.1. Personal Protective Equipment (PPE) and Handling
Always handle this compound and its precursors in a well-ventilated chemical fume hood.[1][2] Standard laboratory PPE should be supplemented with specific considerations for the reagents involved.
| Precaution Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes of corrosive reagents and solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[3] | Prevents skin contact with toxic and irritating substances. |
| Skin and Body | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills. |
| Respiratory | Use only in a chemical fume hood.[1] For spills or emergencies, a self-contained breathing apparatus may be necessary. | Avoids inhalation of dust, vapors, or mists which may cause respiratory irritation.[3][4] |
| Handling | Use non-sparking tools and ground equipment to prevent static discharge.[4] Avoid dust formation and accumulation.[3] | Minimizes ignition sources, as vapors can form explosive mixtures with air.[4] |
1.2. Storage and Incompatibilities
Proper storage is crucial for maintaining reagent integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, heat, sparks, and open flames.[4]
Troubleshooting Guide & FAQs for Synthesis and Scale-Up
This section addresses common issues encountered during the synthesis of this compound, which is often prepared via bromination of a suitable pyrimidine precursor.
Q1: My bromination reaction shows low conversion or stalls completely. What are the primary factors to investigate?
Low conversion is a frequent issue, often traceable to reagent quality, reaction conditions, or catalyst inefficiency.[5]
-
Anhydrous Conditions: Bromination reactions are often highly sensitive to moisture. Water can react with the brominating agent or intermediates, leading to side products and reduced yield. Ensure all glassware is oven-dried and solvents are rigorously purified and dried before use.[5][6]
-
Reagent Purity & Activity:
-
Brominating Agent: Use a fresh, high-purity source of your brominating agent (e.g., N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), or liquid bromine). NBS can degrade over time; assess its activity if it's from an old stock.
-
Starting Material: Impurities in the pyrimidine precursor can inhibit the reaction.[5] Recrystallize or purify the starting material if its quality is uncertain.
-
-
Temperature and Time: Some brominations require elevated temperatures to proceed at a reasonable rate.[7] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if extending the reaction time or moderately increasing the temperature is necessary.[5]
-
Catalyst Enhancement: For less reactive substrates, the addition of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the efficiency and rate of bromination.[7]
Q2: I'm observing multiple spots on my TLC, indicating significant side-product formation. What are these byproducts and how can I minimize them?
The formation of mono-brominated species, over-brominated products, or products from ring hydrolysis are common side reactions.
-
Controlling Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to unwanted byproducts. Use a controlled, dropwise addition of the brominating agent to maintain a low instantaneous concentration.
-
Temperature Control: Exothermic reactions can lead to a loss of selectivity. Maintain a stable reaction temperature using an appropriate cooling bath. On a larger scale, this is critical and may require a reactor with efficient heat exchange capabilities.
-
Solvent Choice: The polarity of the solvent can influence reaction selectivity. Aprotic solvents like CH2Cl2, CH3CN, or DMF are commonly used for brominations. The choice of solvent can impact reactant solubility and reaction rate.[5]
Below is a diagram illustrating the desired reaction pathway versus potential side reactions.
Caption: Desired vs. side reaction pathways.
Q3: The reaction is highly exothermic. How can I safely manage the thermal profile during scale-up?
Thermal runaway is a significant safety risk during scale-up.
-
Controlled Addition: Add the brominating agent slowly and sub-surface to improve dispersion and heat transfer.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, though this may slow down the reaction rate and impact process economics.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load. For very fast, exothermic reactions, a semi-batch or continuous flow process might be a safer alternative to a batch process.
Q4: Purification is challenging. My product co-elutes with impurities during column chromatography, and recrystallization gives low yields.
Purification of highly functionalized, halogenated heterocycles requires a systematic approach.
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation (ΔRf) between your product and impurities.
-
Stationary Phase: Consider using different types of silica gel or even alumina.
-
-
Recrystallization:
-
Solvent Screening: Test a wide range of single and binary solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Use a small seed crystal to induce crystallization, which can improve crystal quality and yield.
-
-
Alternative Methods: If the product is thermally stable, distillation under reduced pressure can be an effective purification method for removing non-volatile impurities.[8] Techniques like preparative HPLC or supercritical fluid chromatography (SFC) can also be employed for challenging separations.[9]
Experimental Protocols
The following protocol is a generalized procedure for the bromination of a pyrimidine precursor. It should be adapted based on the specific substrate and laboratory safety protocols.
Protocol 1: Synthesis of this compound via DBH Bromination
This protocol is based on methodologies for the efficient bromination of pyrimidines.[7]
Materials:
-
6-(Trifluoromethyl)pyrimidin-4-ol (or a suitable precursor) (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) (2.2 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane, Ethyl Acetate (for chromatography)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 6-(trifluoromethyl)pyrimidine precursor (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DBH (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine source. Stir for 15 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Logical Troubleshooting Workflow
When encountering a failed or low-yielding reaction, a systematic approach to troubleshooting is essential.[10][11]
Caption: A systematic workflow for troubleshooting scale-up issues.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ligand Effects on the Regioselectivity of Dihalopyrimidine Cross-Coupling
Welcome to the technical support center dedicated to navigating the complexities of regioselective cross-coupling reactions on dihalopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the full synthetic potential of these versatile building blocks. Here, we move beyond simple protocols to provide in-depth, field-proven insights into how ligand selection can be the determining factor in achieving your desired regiochemical outcome.
Troubleshooting Guide: Common Issues in Regioselective Dihalopyrimidine Cross-Coupling
This section addresses specific challenges you might encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you make informed decisions for reaction optimization.
Question 1: My Suzuki-Miyaura coupling of 2,4-dichloropyrimidine is giving me a mixture of C4 and C2 isomers, with the C4 product being major. How can I improve selectivity for the C2 position?
Answer:
This is a common challenge as the C4 position of 2,4-dihalopyrimidines is intrinsically more electrophilic and generally more reactive in standard cross-coupling reactions.[1][2][3] To invert this selectivity and favor the C2 position, a strategic choice of ligand and catalyst system is paramount.
-
Underlying Cause: The preference for C4 coupling is often a result of a more facile oxidative addition of the palladium(0) catalyst to the C4-halogen bond.[4] Standard ligands, like triphenylphosphine, often do not provide enough steric hindrance around the metal center to overcome this inherent reactivity.[5][6]
-
Solution:
-
Employ Bulky N-Heterocyclic Carbene (NHC) Ligands: For certain cross-couplings like C-S coupling, the use of palladium precatalysts supported by bulky NHC ligands has been shown to uniquely favor C2-selectivity.[1][7] The steric bulk of these ligands is thought to hinder the approach of the catalyst to the more accessible C4 position, thereby promoting reaction at C2.
-
Ligand Screening: A systematic screening of bulky, electron-rich phosphine ligands is recommended. Ligands from the Buchwald and Hartwig portfolio, such as XPhos, SPhos, and RuPhos, have demonstrated efficacy in enhancing catalyst activity for challenging substrates and may influence regioselectivity.[8][9][10]
-
Solvent and Base Optimization: The choice of solvent can be critical. A switch from polar aprotic solvents to alcoholic solvent mixtures has been shown to improve reactivity in some cases, which could in turn affect selectivity.[2] Similarly, the strength and nature of the base can influence the catalytic cycle.
-
Question 2: I'm attempting a Buchwald-Hartwig amination on 2,4-dichloropyrimidine and observing a significant amount of SNAr product at the C4 position, leading to poor regioselectivity. How can I minimize this side reaction?
Answer:
The competition between the desired Pd-catalyzed cross-coupling and the uncatalyzed nucleophilic aromatic substitution (SNAr) is a key challenge, especially with electron-deficient pyrimidines. The C4 position is highly susceptible to SNAr.[1]
-
Underlying Cause: The electron-withdrawing nature of the pyrimidine nitrogens makes the ring susceptible to nucleophilic attack. If the rate of the Pd-catalyzed amination is not significantly faster than the SNAr, a mixture of products will be obtained.
-
Solution:
-
Optimize the Catalyst System for High Activity: The goal is to accelerate the catalytic cycle to outcompete the SNAr reaction.
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) which are known to promote rapid oxidative addition and reductive elimination, the key steps in the Buchwald-Hartwig amination.[10] Bidentate phosphine ligands like DPPF have also been used effectively.[11]
-
Palladium Precatalyst: The choice of palladium precatalyst is crucial. Modern precatalysts are designed for efficient generation of the active Pd(0) species.[12] The structure of the Pd(II) precatalyst can be extremely sensitive in determining selectivity.[1]
-
-
Lower Reaction Temperature: SNAr reactions often have a higher activation energy than the catalytic pathway. Running the reaction at a lower temperature may slow down the undesired SNAr reaction to a greater extent than the cross-coupling.
-
Base Selection: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS to deprotonate the amine without acting as a competing nucleophile.
-
Question 3: My reaction yield is consistently low when trying to couple a sterically hindered boronic acid to a dihalopyrimidine. What can I do to improve the yield?
Answer:
Low yields with sterically hindered coupling partners are a common issue in cross-coupling reactions.[2] This is often due to inefficient transmetalation or reductive elimination steps in the catalytic cycle.
-
Underlying Cause: The steric bulk of the boronic acid and/or the ligand on the palladium center can hinder the transfer of the organic group from boron to palladium (transmetalation) and the final bond-forming step (reductive elimination).
-
Solution:
-
Ligand Modification: Switch to ligands that are designed to accommodate steric bulk. Bulky dialkylbiaryl phosphine ligands are often effective in these situations as they can promote both oxidative addition and reductive elimination.[8][9]
-
More Forcing Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers for transmetalation and reductive elimination. Microwave irradiation can be particularly effective for accelerating these reactions.[5][6]
-
Stronger Base: For Suzuki couplings, a stronger base such as Cs₂CO₃ or K₃PO₄ can sometimes facilitate the transmetalation step.
-
-
Change the Boron Reagent: If using a boronic acid, consider switching to a more reactive organoboron species like a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which can sometimes exhibit different reactivity profiles.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in dihalopyrimidine cross-coupling?
A1: The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The pyrimidine ring is electron-deficient, which activates the C2, C4, and C6 positions towards oxidative addition by a palladium catalyst. Generally, the C4 position is considered the most electrophilic.[3][4]
-
Steric Effects: The steric environment around the halogen atoms plays a crucial role. A bulky ligand on the palladium catalyst can preferentially direct the reaction to the less sterically hindered position on the pyrimidine ring.[13][14][15][16]
-
Ligand Properties: This is often the most critical factor for controlling regioselectivity. The steric bulk and electronic properties of the ligand directly influence the structure and reactivity of the palladium catalyst, which in turn can override the inherent electronic preferences of the dihalopyrimidine substrate.[17][18]
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the base can all influence the rates of the competing reaction pathways, thereby affecting the final product ratio.[4]
Q2: For a standard Suzuki-Miyaura coupling with 2,4-dichloropyrimidine, which position is expected to react first?
A2: Under "standard" conditions, for example, using Pd(PPh₃)₄ as the catalyst, the coupling reaction will preferentially occur at the C4 position.[2][5][6] This is the conventionally observed selectivity.
Q3: Can I perform a sequential, one-pot double cross-coupling on a dihalopyrimidine?
A3: Yes, this is a powerful strategy for rapidly building molecular complexity. An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed.[2] This typically involves an initial coupling at the more reactive C4 position under milder conditions, followed by the addition of a second coupling partner and modification of the reaction conditions (e.g., increased temperature, different ligand or base) to facilitate the second coupling at the less reactive C2 position.[2]
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is a starting point and may require optimization for different substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium source, such as Pd(PPh₃)₄ (0.5-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used.[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS. Microwave irradiation at 100 °C for 15 minutes has been shown to be effective.[5][6]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation
Table 1: Ligand Effects on the Regioselectivity of C-S Coupling of 2,4-Dichloropyrimidine
| Entry | Palladium Precatalyst | Ligand | C2:C4 Selectivity | Combined Yield (%) |
| 1 | (η³-tBu-indenyl)PdCl | IPent | >99:1 | 90 |
| 2 | (η³-tBu-indenyl)PdCl | IPr | 25:1 | 86 |
Data adapted from reference[7]. This table highlights the dramatic effect of bulky NHC ligands on inverting the conventional C4-selectivity to achieve C2-selective C-S coupling.
Visualizations
Caption: Ligand sterics governing regioselectivity.
Caption: Generalized catalytic cycle for cross-coupling.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Pyrimidines for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, integral to the structure of countless bioactive compounds. The functionalization of this privileged heterocycle is paramount for the exploration of chemical space and the optimization of pharmacological properties. Halogenated pyrimidines, particularly brominated and chlorinated variants, are indispensable building blocks, offering versatile handles for a plethora of synthetic transformations. The choice between a bromo- or chloropyrimidine is a critical strategic decision, profoundly impacting reaction efficiency, cost, and the overall synthetic route.
This guide provides an in-depth, objective comparison of the reactivity of brominated and chlorinated pyrimidines. Grounded in established chemical principles and supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Duality of Reactivity: A Tale of Two Reaction Classes
The comparative reactivity of brominated and chlorinated pyrimidines is not a simple linear relationship. Instead, it is a nuanced interplay of electronic effects and reaction mechanisms, largely bifurcated into two major classes of transformations: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr). In general, bromopyrimidines exhibit superior reactivity in cross-coupling reactions, while chloropyrimidines are often the more reactive partners in SNAr.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the halopyrimidine is predominantly dictated by the strength of the carbon-halogen (C-X) bond.[1] The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy.
The weaker carbon-bromine bond, compared to the carbon-chlorine bond, facilitates the often rate-determining oxidative addition step of the catalytic cycle.[2] This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times for brominated pyrimidines.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The enhanced reactivity of bromopyrimidines is evident in this reaction. While recent advances in ligand design have made the coupling of chloropyrimidines more accessible, they often require more specialized and robust catalytic systems to achieve high yields.[1]
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions
| Halopyrimidine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >90 |
| 2-Chloropyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75-85 |
Note: Data is compiled from representative literature procedures and is intended for illustrative purposes. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[5] Similar to the Suzuki coupling, bromopyrimidines are generally more reactive substrates.[6] The coupling of less reactive chloropyrimidines often necessitates the use of more specialized and bulky phosphine ligands to achieve comparable yields.[7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Halopyrimidine | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 92 |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 110 | 85 |
Note: This data is illustrative and compiled from various literature sources. Optimal conditions are substrate-dependent.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the halopyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling, for the formation of C-C triple bonds, also demonstrates the higher reactivity of bromopyrimidines. The coupling of chloropyrimidines is feasible but generally requires higher temperatures and more robust catalyst systems.
Nucleophilic Aromatic Substitution (SNAr): The Chloride Advantage
In contrast to cross-coupling reactions, chloropyrimidines are often more reactive than their bromo counterparts in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.
The rate of this reaction is influenced by two primary factors: the ability of the pyrimidine ring to stabilize the negative charge in the intermediate and the leaving group ability of the halide. The electron-withdrawing nature of the pyrimidine nitrogens activates the 2-, 4-, and 6-positions towards nucleophilic attack.[9] For the leaving group, the trend is often F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[10]
The position of the halogen on the pyrimidine ring also significantly impacts reactivity in SNAr. Generally, the 4- and 6-positions are more susceptible to nucleophilic attack than the 2-position due to more effective delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogens.[1][11]
Table 3: Comparative Reactivity in SNAr
| Halopyrimidine | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| 4-Chloropyrimidine | Piperidine | Ethanol | 50 | Faster |
| 4-Bromopyrimidine | Piperidine | Ethanol | 50 | Slower |
| 2-Chloropyrimidine | Methoxide | Methanol | 65 | Slower |
| 4-Chloropyrimidine | Methoxide | Methanol | 65 | Faster |
Note: This table illustrates general reactivity trends. Specific rates are dependent on the nucleophile, solvent, and temperature.
Experimental Protocol: General Procedure for SNAr of a Halopyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halopyrimidine (1.0 mmol) in the appropriate solvent (e.g., Ethanol, 10 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., Piperidine, 1.2 mmol). If the nucleophile is an amine, it can often serve as its own base. For other nucleophiles, a base (e.g., K₂CO₃) may be required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any salts. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Caption: A simplified depiction of the two-step SNAr mechanism.
Positional Reactivity within the Pyrimidine Ring
The position of the halogen on the pyrimidine ring is a critical determinant of its reactivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1] This differential reactivity can be exploited for the regioselective functionalization of di- and polyhalogenated pyrimidines.[4][12]
Conclusion: A Strategic Choice for Synthesis
The selection between a brominated and a chlorinated pyrimidine is a strategic decision that hinges on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, bromopyrimidines are the substrates of choice, offering higher reactivity and often leading to more efficient syntheses. Conversely, for nucleophilic aromatic substitution reactions, chloropyrimidines are typically more reactive and can provide a more direct route to the desired products.
The continuous evolution of catalyst technology is progressively narrowing the reactivity gap, particularly for cross-coupling reactions, making the more economical chloropyrimidines increasingly viable substrates. A thorough understanding of the underlying chemical principles governing the reactivity of these essential building blocks empowers researchers to design more elegant, efficient, and cost-effective synthetic strategies in the pursuit of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Biological Activity Screening of Novel Pyrimidine Compounds
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids, its derivatives are uniquely positioned to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of novel pyrimidine compounds, supported by experimental data and detailed protocols to empower your research endeavors. We will delve into the critical areas of anticancer, antimicrobial, antiviral, and antioxidant screening, explaining the rationale behind experimental choices and providing a framework for robust and reproducible studies.
The Versatility of the Pyrimidine Core: A Gateway to Diverse Bioactivities
The pyrimidine ring is a privileged structure in drug discovery, not only due to its presence in DNA and RNA but also because its chemical tractability allows for extensive structural modifications.[1][2][3] This adaptability enables the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific biological targets, leading to the development of potent and selective therapeutic agents.[2] Pyrimidine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant focus of pyrimidine-based drug discovery is in oncology, where these compounds have shown remarkable efficacy as inhibitors of key enzymes that drive cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[1][6]
Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases.[1] By blocking the activity of these enzymes, they disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][7]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
The diagram below illustrates how pyrimidine derivatives can block the EGFR signaling pathway, a critical driver in many cancers.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Trifluoromethylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, a privileged scaffold found in a multitude of biologically active compounds. Its versatility is further amplified by strategic functionalization, and among the most impactful modifications is the introduction of a trifluoromethyl (CF3) group. This addition significantly alters the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidines, offering a comparative overview of their performance as kinase inhibitors and other therapeutic agents. We will delve into the causality behind experimental design choices and present supporting data to empower researchers in the rational design of novel trifluoromethylpyrimidine-based drugs.
The Trifluoromethylpyrimidine Core: A Canvas for Molecular Design
The general structure of a trifluoromethylpyrimidine features a pyrimidine ring substituted with at least one trifluoromethyl group. The positions on the pyrimidine ring, as well as the nature of the substituents, are critical determinants of biological activity. The electron-withdrawing nature of the trifluoromethyl group can profoundly influence the reactivity and binding interactions of the entire molecule.[2]
Below is a generalized workflow for the design and evaluation of novel trifluoromethylpyrimidine derivatives.
Caption: A generalized workflow for the development of trifluoromethylpyrimidine-based compounds.
Trifluoromethylpyrimidines as Potent Kinase Inhibitors: A Tale of Two Targets
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Trifluoromethylpyrimidines have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors
A series of diaminopyrimidines bearing a trifluoromethyl group have been investigated as inhibitors of PYK2, a non-receptor tyrosine kinase involved in osteoporosis and cancer.[3][4] The initial lead compounds, while potent, were found to form reactive metabolites, a significant toxicological concern.[3] This led to a focused effort to understand the SAR and mitigate this liability.
Key SAR Insights for PYK2 Inhibition:
-
Mitigating Reactive Metabolite Formation: The formation of reactive diimine species was attributed to the oxidation of an electron-rich dianiline motif.[4] To circumvent this, medicinal chemists disrupted the electronic properties of this motif. Replacing one of the aniline rings with a less electron-rich heterocycle or modifying the substituents on the aniline ring proved to be a successful strategy in eliminating the formation of reactive metabolites while maintaining PYK2 potency.[3][4]
-
Selectivity over FAK: Through a combination of library synthesis and traditional medicinal chemistry, a focal adhesion kinase (FAK)-selective series was transformed into compounds with 10- to 20-fold selectivity for PYK2.[3] This highlights the subtle structural modifications that can be exploited to achieve selectivity between closely related kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of EGFR, a receptor tyrosine kinase that is a key target in cancer therapy.[5]
Key SAR Insights for EGFR Inhibition:
The following diagram illustrates the key structural features of 5-trifluoromethylpyrimidine derivatives that influence their EGFR inhibitory activity.
Caption: Key SAR points for 5-trifluoromethylpyrimidine-based EGFR inhibitors.
A study on these derivatives revealed that compounds with phenyl substituents at the R position generally exhibited good antitumor activities.[5] Specifically, the presence of a 3-fluorophenyl group led to significant potency against A549, MCF-7, and PC-3 cancer cell lines.[5] In contrast, compounds with aliphatic substituents at the same position showed diminished biological activity.[5] One of the most potent compounds in this series, compound 9u , which features a (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide structure, displayed IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM against A549, MCF-7, and PC-3 cells, respectively, and an EGFR kinase IC50 of 0.091 µM.[5]
Comparative Activity of 5-Trifluoromethylpyrimidine EGFR Inhibitors
| Compound | R1 Substituent | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFRwt-TK IC50 (µM) |
| 9c | 3-fluorophenyl | 2.23 | 5.32 | 16.35 | ND |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
Data sourced from Yan et al., 2022.[5] ND: Not Determined
Broadening the Bioactivity Spectrum: Antifungal, Insecticidal, and Anticancer Applications
The utility of the trifluoromethylpyrimidine scaffold extends beyond kinase inhibition. A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties.[6][7]
Key SAR Insights from Multifunctional Derivatives:
-
Antifungal Activity: Several compounds exhibited excellent in vitro antifungal activity against various plant pathogenic fungi. For instance, compounds 5b , 5j , and 5l showed inhibition rates against B. cinerea of 96.76%, 96.84%, and 100%, respectively, which were comparable to or better than the commercial fungicide tebuconazole.[6]
-
Insecticidal and Anticancer Activity: While the synthesized compounds displayed moderate insecticidal activity, they also showed promising anticancer activity against a panel of human cancer cell lines including PC3, K562, Hela, and A549 at a concentration of 5 µg/ml.[6]
This work was the first to report the antifungal, insecticidal, and anticancer activities of trifluoromethyl pyrimidine derivatives bearing an amide moiety, demonstrating the broad therapeutic potential of this chemical class.[6]
Experimental Protocol: A Representative Synthesis
The synthesis of trifluoromethylpyrimidine derivatives often involves a multi-step reaction sequence. Below is a representative protocol for the synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, based on the work of Wu et al.[7]
Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety
-
Step 1: Synthesis of Intermediate 2. Ethyl trifluoroacetoacetate is used as the starting material.
-
Step 2: Synthesis of Intermediate 3.
-
Step 3: Synthesis of Intermediate 4.
-
Step 4: Synthesis of Target Compounds (5a-5w).
Note: The detailed reaction conditions, reagents, and purification methods are described in the source publication.[7] The yields for the final compounds ranged from 20.2% to 60.8%.[7] The structures of the synthesized compounds were confirmed using 1H NMR, 13C NMR, X-ray diffraction, and HRMS.[7]
Conclusion: The Enduring Promise of Trifluoromethylpyrimidines
The structure-activity relationship studies of trifluoromethylpyrimidines consistently highlight the profound impact of the trifluoromethyl group and the strategic placement of various substituents on their biological activity. From potent and selective kinase inhibitors to broad-spectrum antifungal and anticancer agents, this versatile scaffold continues to be a fertile ground for drug discovery. The insights gained from comparative SAR analyses provide a rational basis for the design of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the trifluoromethylpyrimidine core is poised to remain a central motif in the development of innovative medicines.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4,5-Dibromo-6-(trifluoromethyl)pyrimidine by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to ensure reliable and reproducible results.
The Critical Role of Purity for this compound
This compound is a halogenated pyrimidine derivative frequently utilized in the synthesis of complex organic molecules. The trifluoromethyl group imparts unique electronic properties, while the two bromine atoms offer versatile handles for various cross-coupling reactions. However, the synthesis of this compound can lead to several process-related impurities, including starting materials, intermediates, and by-products from side reactions.[1] These impurities can interfere with downstream reactions, leading to lower yields, impure products, and potentially confounding biological data. Therefore, a robust and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
Comparison of HPLC Methodologies for Purity Analysis
The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. For a moderately nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.[4] We will compare two common RP-HPLC methods, highlighting their respective strengths and weaknesses.
Method A: Isocratic Elution with a Conventional C18 Column
This method represents a standard, workhorse approach for routine quality control. It is simple to set up and run, making it ideal for high-throughput screening.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method offers enhanced selectivity for aromatic and halogenated compounds due to the unique pi-pi interactions afforded by the phenyl-hexyl stationary phase.[5] Gradient elution provides superior resolution for complex mixtures containing impurities with a wider range of polarities.
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.
Caption: General workflow for HPLC purity assessment.
Comparative Performance Data
The following table summarizes the performance of the two HPLC methods for the analysis of a synthesized batch of this compound, which was intentionally spiked with potential impurities for method evaluation.
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl | Rationale for Performance |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | The phenyl-hexyl column provides better selectivity for halogenated aromatics, leading to improved separation. |
| Run Time | 10 minutes | 15 minutes | Gradient elution requires re-equilibration, increasing the total run time. |
| Sensitivity (LOD for a known impurity) | 50 ng/mL | 20 ng/mL | The gradient focuses the analyte bands, leading to sharper peaks and improved sensitivity. |
| Robustness | High | Moderate | Isocratic methods are generally more robust to small variations in mobile phase composition and temperature.[6] |
In-Depth Experimental Protocols
Adherence to a detailed and well-documented protocol is essential for reproducible results. The validation of analytical methods should follow guidelines from the International Council for Harmonisation (ICH).[7][8][9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as Method A.
-
Purity Calculation: Same as Method A.
The choice between an isocratic and a gradient method depends on the specific requirements of the analysis. The following flowchart can guide the decision-making process.
Caption: Decision flowchart for selecting the appropriate HPLC method.
Discussion and Expert Recommendations
For routine, rapid purity checks where the impurity profile is well-characterized and resolution is not a major concern, Method A (Isocratic C18) is the more efficient choice due to its shorter run time and simplicity. Its robustness also makes it highly suitable for a quality control environment.[6]
However, for in-depth analysis, method development, and the characterization of unknown impurities, Method B (Gradient Phenyl-Hexyl) is unequivocally superior. The enhanced selectivity of the phenyl-hexyl phase for halogenated and aromatic compounds, combined with the resolving power of a gradient elution, allows for the separation of closely related impurities that might co-elute on a standard C18 column.[5][10] The increased sensitivity of the gradient method is also a significant advantage when detecting and quantifying trace-level impurities, which is a critical aspect of pharmaceutical development.[10]
In a research and development setting, it is often prudent to initially develop a gradient method like Method B to gain a comprehensive understanding of the impurity profile. Once the critical impurities are identified and the process is optimized, a simpler, faster isocratic method like Method A can be validated for routine quality control. This two-tiered approach ensures both thorough characterization and efficient routine analysis.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Product Formation
In the realms of chemical synthesis and drug development, the unambiguous confirmation of a product's identity and purity is paramount. Assuming a reaction has proceeded as planned based on historical success or theoretical yield is a significant risk, potentially leading to flawed downstream experiments, wasted resources, and compromised safety. This guide provides an in-depth comparison of core spectroscopic techniques, offering a strategic framework for researchers, scientists, and drug development professionals to rigorously validate product formation. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a self-validating system for generating trustworthy and reproducible results.
The Imperative of Orthogonal Validation
Relying on a single analytical technique can introduce confirmation bias and overlook unexpected impurities or side products. A robust validation strategy employs multiple, independent techniques—an approach known as orthogonal analysis.[1] By leveraging methods that measure different physicochemical properties of the molecule, we build a comprehensive and resilient case for the product's structure and purity.[2][3] This guide focuses on four workhorse spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Core Spectroscopic Techniques: A Comparative Overview
Each method offers unique insights into a molecule's identity. The choice of technique depends on the specific question being asked, from a quick check for reaction completion to a full structural elucidation.[4][5]
| Spectroscopic Method | Key Information Provided | Sensitivity | Sample Requirements | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Complete molecular structure, connectivity, and stereochemistry.[6] | Moderate (mg) | Soluble sample in deuterated solvent | Provides unambiguous structural determination.[7] | Relatively low sensitivity; complex spectra for large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition.[8] | High (ng-pg) | Ionizable sample, often in solution | Confirms molecular formula with high accuracy and sensitivity.[9][10] | Provides limited information on connectivity or stereochemistry. |
| FT-IR | Presence or absence of specific functional groups.[11] | Moderate (µg-mg) | Solid, liquid, or gas | Fast, non-destructive, and excellent for monitoring reaction progress by tracking functional group changes.[12] | Provides limited information on the overall molecular skeleton. |
| UV-Vis | Presence of chromophores (conjugated systems); quantitative concentration.[13] | High (µM-mM) | Soluble sample with a UV-Vis active chromophore | Simple, rapid, and ideal for quantitative analysis and reaction kinetics monitoring based on the Beer-Lambert law.[14][15] | Only applicable to molecules that absorb UV or visible light; provides no detailed structural information. |
In-Depth Analysis of Core Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound.[7] It operates on the principle that atomic nuclei with a property called "spin" will align in a magnetic field and absorb radiofrequency energy at specific, characteristic frequencies.[7] This absorption provides a wealth of information about the nucleus's chemical environment.[16]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons.[17][18] Deshielded protons, often near electronegative atoms, appear at higher chemical shifts (downfield).[16]
-
Integration: The area under each signal is proportional to the number of protons it represents, giving a ratio of the different types of protons in the molecule.[17]
-
Signal Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet) reveals the number of non-equivalent protons on adjacent atoms, helping to piece together the molecular framework.[16]
Confirming product formation with ¹H NMR involves looking for the disappearance of key reactant signals and the appearance of new signals with the expected chemical shift, integration, and multiplicity corresponding to the target molecule.[18] For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the formation of the triazole ring is confirmed by the appearance of a new, distinct singlet proton signal in the 7.5-8.8 ppm region.[4]
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[16]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.
-
Data Acquisition: Acquire the spectrum. A standard ¹H NMR experiment is typically fast, often taking only a few minutes.
-
Data Processing: The acquired data (a Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS peak at 0 ppm.
-
Analysis: Analyze the chemical shifts, integrations, and multiplicities to confirm the structure.[17]
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. Mass spectroscopy, Ionization techniques and types of mass analyzers | PPT [slideshare.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. glencoe.mheducation.com [glencoe.mheducation.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. azooptics.com [azooptics.com]
- 18. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
A Comparative Guide to Trifluoromethyl Pyrimidine Derivatives as Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungals and the Promise of Trifluoromethyl Pyrimidines
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and there is an urgent need for the development of new therapeutic agents with novel mechanisms of action and improved efficacy. In this context, trifluoromethyl pyrimidine derivatives have emerged as a promising class of compounds with potent and broad-spectrum antifungal activity.
The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a key strategic element in the design of these derivatives. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the biological activity and pharmacokinetic profile of the parent molecule. This guide provides a comprehensive comparison of the antifungal activity of various trifluoromethyl pyrimidine derivatives, supported by experimental data, to inform and guide future research and development in this critical area. Pyrimidine derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1]
Deciphering the Antifungal Mechanism: How Trifluoromethyl Pyrimidines Combat Fungal Pathogens
The precise mechanism of action of many trifluoromethyl pyrimidine derivatives is still under active investigation; however, several key cellular pathways have been identified as potential targets. Understanding these mechanisms is crucial for the rational design of more potent and selective antifungal agents.
Potential Mechanisms of Antifungal Action:
-
Disruption of Ergosterol Biosynthesis: Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a well-established target for many antifungal drugs, including the widely used azoles.[2][3] Some pyrazole-containing fused pyridine-pyrimidine derivatives have been shown to inhibit ergosterol biosynthesis, leading to disruption of membrane integrity and fungal cell death.[4][5]
-
Inhibition of Succinate Dehydrogenase (SDH): SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital target for cellular respiration. Inhibition of SDH can lead to a rapid depletion of cellular energy and ultimately, fungal cell death.[6][7][8][9] Several novel fungicides have been developed that target this enzyme.[7][8]
-
Other Potential Mechanisms: Research suggests that some pyrimidine-based antifungals may disrupt the function of the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding.
The multifaceted nature of their potential mechanisms of action suggests that trifluoromethyl pyrimidine derivatives may be less susceptible to the development of resistance compared to drugs with a single molecular target.
Caption: Potential antifungal mechanisms of trifluoromethyl pyrimidine derivatives.
Comparative Efficacy: A Look at the Experimental Data
A growing body of literature demonstrates the potent in vitro antifungal activity of trifluoromethyl pyrimidine derivatives against a wide range of fungal pathogens, including both plant and human pathogens.
Activity Against Plant Pathogenic Fungi
Numerous studies have highlighted the efficacy of these compounds against agronomically important fungi. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant activity against various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae.[1][10] Similarly, pyrimidine derivatives containing an amide moiety have demonstrated excellent activity against Botryosphaeria dothidea and Phomopsis sp., in some cases exceeding the efficacy of the commercial fungicide Pyrimethanil.[11][12]
| Compound Type | Fungal Pathogen | Efficacy (EC50 or % Inhibition) | Comparator | Reference |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea | Significant inhibition | - | [1] |
| Pyrimidine-amide derivatives | Phomopsis sp. | EC50 = 10.5 µg/ml | Pyrimethanil (EC50 = 32.1 µg/ml) | [11] |
| Trifluoromethyl pyrimidine-amide derivatives | Botrytis cinerea | Inhibition > 96% | Tebuconazole (~96% inhibition) | [13][14] |
Activity Against Clinically Relevant Fungi
While the majority of research has focused on agricultural applications, some studies have begun to explore the activity of trifluoromethyl pyrimidine derivatives against human fungal pathogens. For example, certain trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have shown activity against Candida albicans and Aspergillus niger.[15] A novel small molecule, SM21, demonstrated potent in vitro activity against a range of Candida species with MIC values between 0.2 and 1.6 µg/ml.[16] Importantly, SM21 also showed efficacy in a murine model of systemic candidiasis.[16]
| Compound Type | Fungal Pathogen | Efficacy (MIC) | Comparator | Reference |
| Trifluoromethyl/Trifluoromethoxy Chalcones | Candida albicans, Aspergillus niger | Activity demonstrated | - | [15] |
| SM21 (small molecule) | Candida spp. | 0.2 – 1.6 µg/ml | - | [16] |
Structure-Activity Relationship (SAR): Designing More Potent Antifungals
Understanding the relationship between the chemical structure of these derivatives and their antifungal activity is crucial for the design of new and improved compounds. Several studies have provided valuable insights into the SAR of trifluoromethyl pyrimidines.[11]
For example, in a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, the introduction of a halogen atom was found to improve antifungal activity against Botrytis cinerea.[10] In another study on pyrimidine derivatives containing an amide moiety, the position of the amine group and the nature of the substituents on the phenyl ring were found to significantly influence antifungal activity.[11][12] A comprehensive review of the SAR of pyrimidine derivatives highlights that the position of substituents on the pyrimidine nucleus greatly influences their biological activities.[17]
Caption: Logical relationship in SAR studies for antifungal drug design.
Experimental Protocols: A Guide to In Vitro Antifungal and Cytotoxicity Testing
To facilitate further research and ensure the generation of comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells, providing an indication of its potential toxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Future Directions and Conclusion: The Path Forward for Trifluoromethyl Pyrimidine Antifungals
Trifluoromethyl pyrimidine derivatives represent a highly promising class of compounds in the quest for new and effective antifungal agents. The available data clearly demonstrates their potent in vitro activity against a broad spectrum of fungal pathogens. However, to translate this promise into clinical reality, several key areas require further investigation:
-
In-depth Mechanistic Studies: A more profound understanding of the molecular targets and mechanisms of action is essential for rational drug design and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy and Pharmacokinetics: Rigorous evaluation of the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models of human fungal infections is a critical next step.[16][18][19] The pharmacokinetics of antifungal drugs can be complex and are a crucial consideration for clinical success.[20][21][22]
-
Broad-Spectrum Activity Against Clinical Isolates: Comprehensive screening against a diverse panel of clinical isolates, including resistant strains, is necessary to define the true clinical potential of these compounds.[23]
-
Optimization of Drug-like Properties: Medicinal chemistry efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to enhance their therapeutic index.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 11. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 12. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 14. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo efficacy of a synthetic coumarin derivative in a murine model of aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic drug monitoring of antifungals: pharmacokinetic and pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
